9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWHTQVHWHSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76272-56-5 | |
| Record name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Stereoisomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A Technical Deep Dive into Endo vs. Exo
Abstract
The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine presents a critical case study in the profound impact of stereochemistry. The spatial orientation of the C3-amine substituent, designated as endo or exo, dictates the molecule's conformational behavior, synthetic accessibility, analytical signature, and ultimately, its pharmacological profile. This technical guide provides an in-depth exploration of these two stereoisomers, offering researchers and drug development professionals a comprehensive resource covering stereoselective synthesis, definitive analytical differentiation, and the functional consequences of their distinct three-dimensional architectures. We will dissect the causality behind experimental choices and present self-validating protocols to empower rational design and discovery in this important chemical space.
The Granatane Scaffold: Conformational Nuances
The 9-azabicyclo[3.3.1]nonane skeleton is not a rigid structure. It primarily exists in a dynamic equilibrium between several conformations, with the dual chair-chair (CC) and chair-boat (CB) forms being the most significant.[1][2] The energetic preference is influenced by substituents and heteroatoms within the rings. For the N-methylated granatane core, the chair-chair conformation is generally favored.
The critical distinction between the endo and exo isomers of the C3-amine lies in the substituent's orientation relative to the bicyclic system.
-
Exo Isomer: The amine group is oriented anti (away from) the larger piperidine ring defined by C1-C2-C3-C4-C5-N9. In a chair-chair conformation, this corresponds to an equatorial position.
-
Endo Isomer: The amine group is oriented syn (towards) the larger piperidine ring. In a chair-chair conformation, this corresponds to an axial position.
This seemingly subtle difference in spatial arrangement has profound implications for steric interactions and the molecule's ability to engage with biological targets.
Caption: 2D representation of endo (axial) and exo (equatorial) isomers.
Stereoselective Synthesis: A Tale of Two Pathways
Achieving stereocontrol is the central challenge in synthesizing the desired isomer. Both pathways typically begin from the common precursor, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.[3]
Synthesis of the Exo-Amine (Thermodynamic Control)
The most direct route to the exo isomer involves the reductive amination of the precursor ketone, often via an oxime intermediate.[4] The choice of reducing agent is critical for selectivity. Dissolving metal reductions, such as sodium in propanol or amyl alcohol, are classic methods that favor the formation of the thermodynamically more stable product. In this system, the equatorial (exo) amine is sterically less hindered, making it the favored outcome.
Step 1: Oxime Formation
-
Dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add sodium acetate (2.0 eq) and reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude oxime, which can be used directly.[4]
Step 2: Dissolving Metal Reduction
-
To a refluxing solution of sodium metal (10-15 eq) in n-propanol, add a solution of the crude oxime (1.0 eq) in n-propanol dropwise over 1 hour.
-
Maintain reflux for an additional 2-3 hours until all sodium has reacted.
-
Cool the mixture to room temperature and cautiously quench with water.
-
Remove the n-propanol via distillation.
-
Make the aqueous residue strongly basic (pH > 12) with NaOH and extract thoroughly with diethyl ether or chloroform.
-
Dry the combined organic extracts, concentrate, and purify by distillation or column chromatography to yield the exo-amine.
Synthesis of the Endo-Amine (Kinetic & Directed Control)
The synthesis of the endo isomer, which is the key intermediate for the pharmaceutical Granisetron, requires a more nuanced approach, typically involving a stereoselective reduction of the ketone to an alcohol followed by functional group interconversion.[5]
Step 1: Stereoselective Reduction to endo-Alcohol
-
Catalytic hydrogenation using specific ruthenium complexes is highly effective for producing the endo-alcohol with high selectivity.[6]
-
Alternatively, reduction with sodium borohydride (NaBH₄) often provides good selectivity for the endo (axial) alcohol.[7][8] This is because the borohydride attacks from the less sterically hindered equatorial face, pushing the resulting hydroxyl group into the axial (endo) position.
-
Dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol at 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[8]
-
Quench with acetone, remove volatiles, and perform an aqueous workup to isolate the crude endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol.
Step 2: Conversion to exo-Azide (Sₙ2 Inversion)
-
Dissolve the endo-alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Add diphenylphosphoryl azide (DPPA) (1.5 eq) and allow the reaction to stir at room temperature overnight. This Mitsunobu reaction proceeds with a clean inversion of stereochemistry.
-
Perform an appropriate aqueous workup and purify by column chromatography to yield the exo-azide.
Step 3: Reduction to endo-Amine
-
Dissolve the exo-azide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the desired endo-amine. Note: This final reduction step does not affect the stereocenter at C3.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 552-70-5 [sigmaaldrich.com]
- 4. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime | C9H16N2O | CID 3219133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 8. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
An In-depth Technical Guide to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Dihydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, outlines a detailed synthetic pathway, and explores its significant applications, particularly in the development of antiemetic drugs.
Core Chemical Identity and Physicochemical Properties
This compound dihydrochloride is a bicyclic amine salt with a unique and rigid structural framework.[1] This structure is of significant interest in medicinal chemistry due to its potential for stereospecific interactions with biological targets.[1] The dihydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for its application in pharmaceutical manufacturing and biological assays.[1]
Structural and Molecular Data
The core structure consists of a nine-membered bicyclic system with a nitrogen atom at the 9-position, which is further substituted with a methyl group. An amine group is present at the 3-position. The stereochemistry of the amine group, often in the endo configuration, is a critical factor in its biological activity and its utility as a synthetic precursor.
| Property | Value | Source |
| IUPAC Name | This compound;dihydrochloride | [2] |
| CAS Number | 135906-03-5 | [1][3] |
| Molecular Formula | C₉H₂₀Cl₂N₂ | [3] |
| Molecular Weight | 227.17 g/mol | [2][3] |
| Canonical SMILES | CN1C2CCCC1CC(C2)N.Cl.Cl | [2] |
| InChI Key | ZYQLBGNYBPWAFH-UHFFFAOYSA-N | [2] |
Physicochemical Characteristics
The dihydrochloride salt is typically a solid at room temperature and is soluble in water and alcohol solvents.[4] Its stability and solubility are key advantages in its handling and use in subsequent reaction steps.
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Solubility | Soluble in water and alcohol | [4] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[6] | [3][6] |
Synthesis and Manufacturing Landscape
The primary application of this compound is as a crucial intermediate in the synthesis of Granisetron, a potent 5-HT₃ antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery.[7] The synthesis of this intermediate is a well-established process, often starting from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
Synthetic Pathway Overview
A common synthetic route involves the reductive amination of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. This process typically involves the reaction of the ketone with an amine source, followed by reduction of the resulting imine or enamine. The final step is the formation of the dihydrochloride salt by treatment with hydrochloric acid.
Caption: Synthetic pathway from the ketone precursor to the final dihydrochloride salt.
Key Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A Precursor Analog)
While the direct synthesis of the title compound is often proprietary, a representative synthesis of a related precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is well-documented and provides insight into the formation of the core bicyclic structure.[8]
Step 1: Initial Reaction Setup
-
A 500 mL six-necked, jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Water (50 g) and benzylamine (12.9 mL, 0.123 mol) are added to the flask.[8]
Step 2: Acidification
-
The reactor is cooled to 0–10 °C.
-
18% sulfuric acid (43.2 mL, 0.089 mol) is added over 1 hour while maintaining the temperature at 4–8 °C.[8]
Step 3: Addition of Reagents
-
Glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol) is added, followed by acetone dicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.[8]
-
A 9% sodium acetate solution (47.8 mL, 0.055 mol) is then added over 1.5 hours.[8]
Step 4: Reaction and Workup
-
The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
The pH is adjusted to 2 with additional 18% sulfuric acid.
-
The solution is extracted with MTBE, and the aqueous layer is treated with silica gel and basified to pH 8 with 20% Na₂CO₃.[8]
Step 5: Product Isolation
-
The product is extracted with heptane, and the organic layers are combined, dried, and concentrated to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[8]
Applications in Drug Development
The primary and most well-documented application of this compound dihydrochloride is as a key starting material for the synthesis of Granisetron.[7] Its rigid bicyclic structure is integral to the pharmacophore of Granisetron, which selectively targets and antagonizes the 5-HT₃ receptor.
Beyond Granisetron, the 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry. Derivatives have been explored as ligands for various other receptors, including sigma (σ) receptors, and as monoamine reuptake inhibitors.[9][10] The unique stereochemical properties imparted by the bicyclic system make it an attractive template for the design of novel therapeutic agents targeting the central nervous system.[1]
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions are essential when handling this compound dihydrochloride.
Personal Protective Equipment and Handling
-
Handling: Should be conducted in a well-ventilated area.[6]
-
Protective Gear: Wear suitable protective clothing, including chemical-impermeable gloves and eye protection, to avoid contact with skin and eyes.[6]
-
Dust and Aerosols: Avoid the formation of dust and aerosols.[6]
First-Aid Measures
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion: Rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[6]
-
Skin and Eye Contact: In case of contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[11]
Storage and Accidental Release
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6]
-
Accidental Release: In case of a spill, ensure adequate ventilation, remove all sources of ignition, and use personal protective equipment. Collect the spilled material in suitable, closed containers for disposal.[6]
Conclusion
This compound dihydrochloride is a compound of significant industrial and research importance. Its well-defined chemical properties and its role as a key intermediate in the synthesis of Granisetron underscore its value in pharmaceutical development. The rigid bicyclic scaffold also presents opportunities for the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and manufacturing.
References
- 1. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 2. This compound;dihydrochloride | C9H20Cl2N2 | CID 18956997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | 135906-03-5 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. innospk.com [innospk.com]
- 8. orgsyn.org [orgsyn.org]
- 9. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 135906-03-5 Name: [xixisys.com]
An In-depth Technical Guide to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its Synonyms
This guide provides a comprehensive technical overview of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a pivotal chemical entity in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its nomenclature, synthesis, characterization, and pharmacological significance.
Nomenclature and Core Synonyms: Establishing a Chemical Identity
This compound is a bicyclic amine with a rigid carbon skeleton. This structural framework is a recurring motif in a variety of biologically active molecules. Due to its significance, this compound is known by several synonyms, each with its own context of use.
The most common synonym is granatamine . This name is often used in the context of natural product chemistry and as a convenient shorthand in medicinal chemistry literature. The molecule's structure is related to the tropane alkaloids, and its systematic name, this compound, precisely describes its chemical structure according to IUPAC nomenclature.
In the context of pharmaceutical manufacturing, it is frequently referred to as a key intermediate in the synthesis of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. Consequently, it is also sometimes referred to as Granisetron Impurity E .[1]
The molecule exists as stereoisomers, and the specific stereochemistry is often denoted in the name, such as (1R,3s,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine .[2] The amine group at the 3-position can be in either an endo or exo configuration relative to the bicyclic system. Both isomers are relevant in synthetic and medicinal chemistry.
A comprehensive list of identifiers and synonyms is provided in the table below for clarity and cross-referencing.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonym | Granatamine |
| CAS Number (endo-isomer) | 76272-56-5[1][3] |
| CAS Number (exo-isomer) | 141650-55-7 |
| CAS Number (dihydrochloride) | 906081-58-1[4][5] |
| Molecular Formula | C9H18N2[1][6] |
| Molecular Weight | 154.25 g/mol [1][6] |
| InChIKey | HTZWHTQVHWHSHN-UHFFFAOYSA-N[6] |
| Pharmaceutical Intermediate | Granisetron Intermediate |
Synthesis and Purification: A Step-by-Step Guide
The synthesis of this compound is a multi-step process that typically begins with the construction of the core bicyclic ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. This key intermediate is then converted to the desired amine. The following is a representative synthetic workflow.
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The synthesis often starts with a Mannich-type reaction involving benzylamine, glutaraldehyde, and acetonedicarboxylic acid to construct the bicyclic ketone framework with a benzyl protecting group on the nitrogen.[7]
Experimental Protocol
-
To a cooled solution of benzylamine in water, slowly add sulfuric acid while maintaining the temperature below 10 °C.
-
Add an aqueous solution of glutaraldehyde, followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.
-
Slowly add a solution of sodium acetate to initiate the condensation and cyclization reaction.
-
Allow the reaction to stir at low temperature for 20 hours, then at room temperature for another 20 hours.
-
Acidify the reaction mixture and extract with an organic solvent to remove any unreacted starting materials.
-
Basify the aqueous layer with sodium carbonate and extract the product into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Ketone to the Alcohol
The ketonic group at the 3-position is then reduced to a hydroxyl group. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding predominantly the endo or exo alcohol. Sodium borohydride is a commonly used reagent for this transformation.[8][9]
Experimental Protocol
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude alcohol.
Debenzylation and N-Methylation
The benzyl protecting group is removed, typically by catalytic hydrogenation, followed by N-methylation to introduce the methyl group at the 9-position.
Experimental Protocol
-
Dissolve the benzyl-protected alcohol in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate to yield the debenzylated alcohol.
-
For N-methylation, the Eschweiler-Clarke reaction is a suitable method. Dissolve the secondary amine in formic acid and add aqueous formaldehyde.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and basify with a strong base (e.g., NaOH).
-
Extract the N-methylated product with an organic solvent, dry the organic layer, and concentrate to yield the crude 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol.
Conversion of the Alcohol to the Amine
The final step is the conversion of the hydroxyl group to the primary amine. This can be achieved through a variety of methods, including a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and subsequent displacement with an amine equivalent (e.g., sodium azide followed by reduction). A more direct approach from the ketone is reductive amination.
Experimental Protocol (Reductive Amination from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one)
-
Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent such as methanol or dichloromethane.
-
Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction carefully with water and basify the mixture.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation to yield this compound.
Caption: Synthetic routes to this compound.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for separating the endo and exo isomers. A validated reverse-phase HPLC method is described below.[10]
Experimental Protocol
-
Column: Inertsil C8 (or equivalent)
-
Mobile Phase: A gradient of 0.3% trifluoroacetic acid in water and an organic modifier (e.g., acetonitrile).
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Analysis: The retention times of the endo and exo isomers are compared to those of reference standards. The peak area is used to determine the purity and the ratio of the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. 1H NMR confirms the presence of the different types of protons and their connectivity, while 13C NMR identifies the carbon skeleton.
Expected Spectroscopic Data
-
1H NMR: The spectrum is expected to show signals for the methyl group on the nitrogen, the protons on the bicyclic ring system, and the amine protons. The chemical shifts and coupling constants of the proton at the 3-position can help in determining the endo or exo configuration.
-
13C NMR: The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbon bearing the amino group is a key indicator.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation.
Expected Spectroscopic Data
-
Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 154.25 g/mol . The fragmentation pattern will be characteristic of the bicyclic amine structure.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum will show a prominent peak for the protonated molecule [M+H]+ at m/z 155.
Caption: Analytical workflow for the characterization of the compound.
Pharmacological Significance and Applications in Drug Development
The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which allows for the precise spatial orientation of functional groups for optimal interaction with biological targets.
Role as a Synthetic Intermediate
As previously mentioned, this compound is a crucial intermediate in the synthesis of Granisetron, a potent and selective 5-HT3 receptor antagonist. The bicyclic amine core is essential for the high-affinity binding of Granisetron to the 5-HT3 receptor.
Derivatives as Sigma-2 Receptor Ligands
Derivatives of this compound have been extensively investigated as high-affinity ligands for the sigma-2 (σ2) receptor.[3] The σ2 receptor is overexpressed in various tumor cell lines and is considered a promising target for cancer diagnosis and therapy.
The σ2 receptor is a transmembrane protein that plays a role in cell proliferation, apoptosis, and calcium signaling.[6] Ligands that bind to the σ2 receptor can induce cancer cell death and can also be radiolabeled for use as imaging agents in positron emission tomography (PET) to visualize tumors.
The rigid 9-azabicyclo[3.3.1]nonane scaffold serves as an excellent platform for the development of selective σ2 receptor ligands. By modifying the substituents on the amine group and other positions of the bicyclic ring, researchers can fine-tune the affinity and selectivity of these compounds for the σ2 receptor over the sigma-1 (σ1) receptor.
Caption: Simplified signaling pathway of sigma-2 receptor ligands.
Conclusion
This compound, or granatamine, is a molecule of significant interest in the field of drug discovery and development. Its versatile synthesis, rigid structure, and the biological activity of its derivatives make it a valuable building block for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its nomenclature, synthesis, characterization, and pharmacological importance, with a focus on its role as a precursor to Granisetron and as a scaffold for the development of sigma-2 receptor ligands for cancer therapy and imaging.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 9. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
The 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Scaffold: A Versatile Core for CNS-Targeted Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 9-methyl-9-azabicyclo[3.3.1]nonane framework, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) active agents. Its defined stereochemistry and conformational rigidity allow for the precise spatial orientation of functional groups, a critical factor for optimizing interactions with biological targets.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on the 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane core. We will delve into their roles as potent and selective ligands for a range of receptors and transporters, highlighting their therapeutic potential in neurological and psychiatric disorders.
The Core Scaffold: Synthesis and Stereochemistry
The synthetic foundation for this class of compounds begins with the construction of the 9-azabicyclo[3.3.1]nonane ring system. A common and efficient method involves a Mannich-type condensation reaction.
General Synthesis of the Bicyclic Ketone Precursor
A key intermediate in the synthesis of 3-amino derivatives is the corresponding ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. Its synthesis can be achieved through various routes, often starting from accessible precursors. One established method involves the reaction of glutaraldehyde, acetonedicarboxylic acid, and an amine, such as benzylamine, which can later be methylated.[2]
A typical synthetic sequence is outlined below:
Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [2]
-
Reaction Setup: A jacketed, round-bottomed flask equipped with a mechanical stirrer and temperature probe is charged with water and benzylamine.
-
Acidification: The mixture is cooled to 0–10 °C, and sulfuric acid is added dropwise while maintaining the temperature below 8 °C.
-
Condensation: Glutaraldehyde and acetonedicarboxylic acid are added sequentially, keeping the temperature below 5 °C.
-
Buffering and Aging: A sodium acetate solution is added, and the reaction mixture is aged at 5 °C and then at 25 °C to facilitate the condensation and decarboxylation, leading to the formation of the bicyclic ketone.
-
Work-up and Extraction: The reaction mixture is acidified, washed with an organic solvent like MTBE to remove impurities, and then the aqueous layer is basified to a pH of 8.
-
Isolation: The product is extracted into an organic solvent and purified, often by chromatography.
Introduction of the Amine Functionality
With the ketone in hand, the crucial 3-amino group can be introduced. A standard method is reductive amination, which allows for the installation of a primary amine that can be further derivatized. Alternatively, an oxime can be formed and subsequently reduced.[3]
Experimental Protocol: Reductive Amination to form 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
-
Reaction Setup: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in a suitable solvent, such as methanol.
-
Amine Source: Ammonium acetate or another source of ammonia is added to the solution.
-
Reducing Agent: A reducing agent, for instance, sodium cyanoborohydride, is added portion-wise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting ketone is consumed.
-
Work-up and Purification: The reaction is quenched, the solvent is removed, and the residue is worked up with an acid/base extraction to isolate the desired amine. The final product is often purified by column chromatography or crystallization as a salt.[4]
The stereochemistry at the 3-position (endo vs. exo) is a critical determinant of biological activity and is influenced by the choice of reducing agent and reaction conditions. The endo isomer is frequently the target for many biological applications.[5]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant activity at several key CNS targets. The rigid scaffold serves as an excellent anchor to present various pharmacophoric elements to these targets.
Monoamine Reuptake Inhibition
A significant area of investigation for these derivatives has been their role as monoamine reuptake inhibitors.[6][7] These compounds can modulate the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine, making them promising candidates for the treatment of depression, anxiety, and other mood disorders.[6]
The general structure for these inhibitors often involves an aryloxy or arylthio moiety attached to the 3-position of the bicyclic core.[6]
Structure-Activity Relationship (SAR) Insights:
-
Aryl Group: The nature and substitution pattern of the aryl ring are critical for potency and selectivity. For instance, heteroaryl rings like benzothienyl and benzoisothiazolyl have been explored.[6]
-
Linker: The connection to the 3-position (e.g., ether, thioether) influences the overall pharmacological profile.
-
Stereochemistry: The exo and endo orientation of the aryloxy substituent leads to different activities, highlighting the importance of stereochemical control in the synthesis.
5-HT3 Receptor Antagonism
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. Granisetron, a potent 5-HT3 antagonist, features the related 9-methyl-9-azabicyclo[3.3.1]nonane core. Derivatives of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane have been synthesized and evaluated as 5-HT3 receptor antagonists.[3]
These antagonists typically consist of the bicyclic amine coupled to a substituted aromatic or heteroaromatic carboxamide.
SAR Insights:
-
Amide Linkage: An amide bond connecting the 3-amino group to an aromatic moiety is a common feature.
-
Aromatic System: Indazole and indole carboxamides have shown high affinity for the 5-HT3 receptor.[3]
-
Substitution on the Aromatic Ring: Modifications to the aromatic ring can fine-tune the binding affinity and selectivity.
Sigma (σ) Receptor Ligands
Sigma receptors, particularly the σ2 subtype, are implicated in various cellular functions and are considered potential targets for cancer diagnostics and therapeutics. N-substituted derivatives of 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates have been developed as high-affinity and selective σ2 receptor ligands.
SAR Insights:
-
Carbamate Moiety: A carbamate linkage at the 3-position is a key structural feature for high affinity.
-
N-substituent on the Bicyclic Nitrogen: The substituent on the bridgehead nitrogen significantly impacts selectivity for σ2 over σ1 receptors. For example, an N-(4-aminophenethyl) group has been shown to confer excellent σ2 selectivity.
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring of the carbamate influences binding affinity.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors are involved in cognitive processes, and their modulation is a key strategy in the development of treatments for neurodegenerative diseases like Alzheimer's.[8] Derivatives of this compound have been investigated as ligands for various nAChR subtypes.[8][9]
For instance, N-aryl derivatives have been synthesized and evaluated for their affinity and selectivity towards different heteromeric nAChRs.
SAR Insights:
-
N-Aryl Group: The nature of the aryl substituent on the 3-amino group is crucial for subtype selectivity. For example, N-(2-Bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (AT-1001) has been studied as a nAChR ligand.[8]
Data Summary: Biological Activities
The following table summarizes the biological activities of representative this compound derivatives.
| Compound Class | Target | Representative Derivative Example | Biological Activity (Ki, IC50) | Therapeutic Potential |
| Monoamine Reuptake Inhibitors | SERT, NET, DAT | exo-3-(Benzo[b]thiophen-4-yloxy)-9-methyl-9-azabicyclo[3.3.1]nonane | Varies based on specific structure | Depression, Anxiety Disorders[6] |
| 5-HT3 Receptor Antagonists | 5-HT3 Receptor | N-[(3-endo)-9-methyl-9-azabicyclo-[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | High affinity | Chemotherapy-induced nausea and vomiting |
| Sigma-2 Receptor Ligands | σ2 Receptor | N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N′- (2-methoxy-5-methylphenyl)carbamate | High affinity and selectivity for σ2 vs σ1 | Cancer imaging and therapy |
| nAChR Ligands | α4β2, α3β4 nAChRs | N-(2-Bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (AT-1001) | Subtype dependent affinity | Alzheimer's Disease, Cognitive Disorders[8] |
Visualizing the Synthetic and Biological Landscape
To better illustrate the concepts discussed, the following diagrams outline the general synthetic workflow and the diverse biological targets of these compounds.
Diagram 1: General Synthetic Workflow
Caption: Synthetic pathway to this compound derivatives.
Diagram 2: Biological Targets and Therapeutic Areas
Caption: Diverse biological targets of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective ligands for a variety of CNS targets. Its rigid structure provides a fixed orientation for substituents, facilitating the exploration of structure-activity relationships and the optimization of pharmacological properties. The diverse biological activities, ranging from monoamine reuptake inhibition to receptor antagonism and modulation, underscore the therapeutic potential of this compound class in treating complex neurological and psychiatric disorders.
Future research in this area will likely focus on:
-
Subtype Selectivity: Fine-tuning derivatives to achieve even greater selectivity for specific receptor or transporter subtypes to minimize off-target effects.
-
Pharmacokinetics: Optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and duration of action.
-
Novel Targets: Exploring the activity of this scaffold against other CNS targets implicated in disease.
-
Chiral Synthesis: Developing more efficient and scalable enantioselective syntheses to access specific stereoisomers, which often exhibit distinct pharmacological profiles.
References
- 1. apicule.com [apicule.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Acetate [lgcstandards.com]
- 6. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 8. air.unimi.it [air.unimi.it]
- 9. ovid.com [ovid.com]
Unveiling the CNS Therapeutic Potential of the 9-Methyl-9-azabicyclo[3.3.1]nonane Scaffold: A Technical Guide to its Mechanism of Action
Introduction: The Architectural Significance of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine in CNS Drug Discovery
This compound, colloquially known as granatamine, represents a pivotal structural scaffold in the design of centrally acting therapeutics. Its rigid, bicyclic framework provides a unique three-dimensional presentation of pharmacophoric features, enabling high-affinity and selective interactions with key neurotransmitter receptors implicated in a spectrum of CNS disorders. While direct and extensive pharmacological data on the parent compound remains an area of active investigation, a comprehensive analysis of its key derivatives provides a robust framework for understanding its mechanism of action. This guide synthesizes the current knowledge, focusing on the interactions of the this compound core with nicotinic acetylcholine, serotonin, and muscarinic acetylcholine receptors, and provides detailed experimental methodologies for its further investigation.
This molecule serves as a critical intermediate in the synthesis of established drugs, most notably Granisetron, a potent 5-HT3 receptor antagonist used in the management of nausea and vomiting.[1] Furthermore, derivatives such as AT-1001 have demonstrated high affinity and selectivity for neuronal nicotinic acetylcholine receptors, highlighting the versatility of this scaffold in targeting distinct receptor systems.[2][3] The structural similarity to tropane alkaloids, a class of compounds known for their anticholinergic properties, also suggests a potential interaction with muscarinic acetylcholine receptors.[4]
This technical guide will delve into the putative mechanisms of action of the this compound scaffold in the CNS, drawing upon the well-documented pharmacology of its derivatives. We will explore the downstream signaling pathways, present relevant quantitative data, and provide detailed protocols for in vitro and in vivo characterization.
Core Mechanism of Action: A Multi-Targeted Approach to CNS Modulation
The therapeutic potential of the this compound scaffold appears to stem from its ability to interact with multiple, key neurotransmitter receptor systems within the CNS. The primary targets of interest, based on extensive research on its derivatives, are nicotinic acetylcholine receptors (nAChRs), serotonin type 3 (5-HT3) receptors, and to a lesser extent, muscarinic acetylcholine receptors (mAChRs).
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Insights from AT-1001
The derivative N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (AT-1001) has been instrumental in elucidating the potent and selective interaction of this scaffold with α3β4 nAChRs.[2][3] These receptors are ligand-gated ion channels widely expressed in the central and peripheral nervous systems and are implicated in cognitive function, reward pathways, and addiction.
AT-1001 acts as a high-affinity partial agonist at human and rat α3β4 nAChRs.[2][3] This partial agonism is characterized by the ability to elicit a submaximal receptor response compared to the endogenous agonist, acetylcholine. This property is particularly valuable in therapeutic design, as it can stabilize receptor signaling without causing overstimulation or complete blockade.
Signaling Pathway:
Activation of α3β4 nAChRs by a partial agonist like an AT-1001 derivative would lead to a controlled influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. The subsequent downstream signaling can influence neurotransmitter release and modulate neuronal excitability.
Quantitative Data for AT-1001:
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Species | Reference |
| α3β4 nAChR | High Affinity | Potent Partial Agonist (65-70% efficacy) | Human, Rat | [2][3] |
| α4β2 nAChR | Lower Affinity | Weak Partial Agonist (18% efficacy) | Human, Rat | [2][3] |
Serotonin 5-HT3 Receptor Antagonism: The Granisetron Paradigm
The most well-characterized derivative of this compound is Granisetron, a potent and selective 5-HT3 receptor antagonist.[1] 5-HT3 receptors are ligand-gated ion channels involved in emesis, anxiety, and nociception.
Granisetron competitively blocks the binding of serotonin to 5-HT3 receptors, thereby inhibiting the initiation of the vomiting reflex and potentially modulating anxiety-related behaviors.[5][6] The high affinity and selectivity of Granisetron for the 5-HT3 receptor underscore the importance of the 9-azabicyclo[3.3.1]nonane scaffold for this interaction.
Signaling Pathway:
Antagonism of 5-HT3 receptors by a Granisetron-like compound would prevent the influx of cations that is normally triggered by serotonin binding. This leads to a stabilization of the neuronal membrane potential and a reduction in neuronal excitability in pathways where 5-HT3 receptors are prevalent.
Quantitative Data for Granisetron:
| Receptor | Binding Affinity (pKi) | Functional Activity | Reference |
| 5-HT3 Receptor | High Affinity | Potent Antagonist | [7][8] |
Muscarinic Acetylcholine Receptor (mAChR) Interaction: A Structural Hypothesis
The structural resemblance of the 9-Methyl-9-azabicyclo[3.3.1]nonane core to tropane alkaloids, which are classic muscarinic antagonists, suggests a potential for this scaffold to interact with mAChRs.[4] Muscarinic receptors are G-protein coupled receptors that play crucial roles in learning, memory, and autonomic function.
While direct binding data for the parent compound is limited, studies on related azabicyclic structures have shown affinity for muscarinic receptors.[9] It is plausible that this compound or its derivatives could act as antagonists at certain mAChR subtypes, contributing to its overall CNS profile.
Signaling Pathway:
If a derivative of this scaffold were to act as a muscarinic antagonist, it would block the binding of acetylcholine and prevent the activation of downstream G-protein signaling cascades. For M1, M3, and M5 receptors, this would inhibit the phospholipase C pathway, while for M2 and M4 receptors, it would disinhibit adenylyl cyclase.
Experimental Protocols for Pharmacological Characterization
To further elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Assays
1. Radioligand Binding Assay for Nicotinic Receptors
This protocol is designed to determine the binding affinity of this compound for specific nAChR subtypes.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells).
-
Radioligand (e.g., [³H]epibatidine).
-
Unlabeled competitor (e.g., nicotine for non-specific binding).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, cell membranes, and the radioligand.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled competitor.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Calculate specific binding and determine the IC50 and Ki values.
-
2. Whole-Cell Patch-Clamp Electrophysiology for nAChR Functional Activity
This technique measures the ion flow through nAChRs in response to the compound, determining its functional effect (agonist, antagonist, or partial agonist).
-
Materials:
-
Cells expressing the nAChR subtype of interest cultured on coverslips.
-
External solution (containing physiological ion concentrations).
-
Internal solution (for the patch pipette).
-
Agonist (e.g., acetylcholine).
-
This compound.
-
Patch-clamp rig with amplifier and data acquisition system.
-
-
Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Pull a glass micropipette to a suitable resistance and fill it with internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the agonist to elicit a baseline current response.
-
Apply this compound alone to test for agonist activity.
-
Co-apply the compound with the agonist to test for antagonist or modulatory effects.
-
Record and analyze the changes in current amplitude and kinetics.[10][11][12][13]
-
In Vivo Behavioral Assays
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess the anxiolytic or anxiogenic effects of a compound in rodents.[2][14][15][16][17]
-
Apparatus:
-
A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
-
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
-
2. Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for antidepressants, based on the principle of behavioral despair.[3][18][19][20][21]
-
Apparatus:
-
A transparent cylinder filled with water.
-
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time suggests an antidepressant-like effect.
-
Conclusion: A Promising Scaffold for Future CNS Therapeutics
The this compound scaffold represents a versatile and promising platform for the development of novel CNS therapeutics. Evidence from its well-characterized derivatives strongly suggests a multi-target mechanism of action, primarily involving the modulation of nicotinic acetylcholine and serotonin 5-HT3 receptors, with a potential for interaction with muscarinic acetylcholine receptors. Its ability to produce compounds with distinct pharmacological profiles, from partial agonism to potent antagonism, highlights its therapeutic potential for a range of CNS disorders, including addiction, cognitive impairment, and anxiety.
Further direct investigation of the parent compound, granatamine, is warranted to fully elucidate its intrinsic pharmacological properties. The experimental protocols detailed in this guide provide a comprehensive framework for such investigations. A deeper understanding of the structure-activity relationships within this chemical class will undoubtedly pave the way for the rational design of next-generation CNS drugs with improved efficacy and safety profiles.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mapping the Orthosteric Binding Site of the Human 5-HT3 Receptor Using Photo-cross-linking Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. axolbio.com [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. benchchem.com [benchchem.com]
- 18. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ¹³C NMR Spectroscopy of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A Cornerstone for Drug Discovery
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key bicyclic diamine scaffold in medicinal chemistry. Its rigid conformational structure and the stereochemical orientation of its functional groups are critical for its interaction with biological targets, making NMR spectroscopy an indispensable tool for its characterization. This document will detail the experimental parameters for data acquisition, provide a thorough interpretation of the chemical shifts based on analogous compounds, and discuss the conformational dynamics of this important molecule.
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Framework
The 9-azabicyclo[3.3.1]nonane skeleton is a prominent structural motif in a variety of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is a crucial factor in designing molecules with high affinity and selectivity for specific biological receptors. This compound, in particular, serves as a versatile building block in drug discovery, with its derivatives showing promise in areas such as neuropharmacology and oncology.
A comprehensive understanding of the stereochemistry and conformational preferences of this molecule is paramount for structure-activity relationship (SAR) studies. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework, the electronic environment of each carbon atom, and the conformational equilibrium of the molecule in solution.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹³C NMR spectra of this compound.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may also be used depending on the solubility and the desired experimental conditions.
-
Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Technique: A standard proton-decoupled ¹³C NMR experiment is performed.
-
Pulse Program: A simple pulse-acquire sequence (e.g., zgpg30) is typically used.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is important to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, several hundred to a few thousand scans may be required.
Predicted ¹³C NMR Spectral Data and Interpretation
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1, C5 | 55-60 | Bridgehead carbons adjacent to the nitrogen atom. |
| C2, C4 | 30-35 | Carbons alpha to the amine group. The electron-donating amine will shield these carbons compared to the ketone precursor. |
| C3 | 45-50 | The carbon bearing the amino group. This is a significant upfield shift from the carbonyl carbon in the ketone (~210 ppm). |
| C6, C8 | 25-30 | Methylene carbons in the six-membered rings. |
| C7 | 15-20 | The methylene carbon at the apex of the bicyclic system. |
| N-CH₃ | 40-45 | The methyl group attached to the nitrogen atom. |
Justification for Predictions:
-
C3: The most dramatic change occurs at C3, where the carbonyl carbon of the ketone is replaced by a carbon bearing an amino group. This results in a substantial upfield shift of approximately 160-170 ppm.
-
C2 and C4: The carbons alpha to the C3 position will experience a shielding effect from the electron-donating amino group, causing an upfield shift compared to their positions in the ketone precursor.
-
Bridgehead Carbons (C1, C5): These carbons are primarily influenced by the bridgehead nitrogen and are expected to have similar chemical shifts to other 9-azabicyclo[3.3.1]nonane derivatives.
-
Other Ring Carbons (C6, C7, C8): The chemical shifts of these more distant carbons are not expected to change significantly from the ketone precursor.
Conformational Analysis
The 9-azabicyclo[3.3.1]nonane ring system can exist in several conformations, with the chair-chair and chair-boat forms being the most significant. For this compound, the preferred conformation in solution is a critical determinant of its biological activity.
Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.
In the case of N-substituted 9-azabicyclo[3.3.1]nonanes, the chair-chair conformation is generally favored to minimize steric interactions. The orientation of the N-methyl group (axial vs. equatorial) and the substituent at C3 will influence the stability of these conformations. For this compound, the chair-chair conformation with both the N-methyl and the C3-amino groups in equatorial-like positions is predicted to be the most stable. This arrangement minimizes steric strain and is consistent with observations for similar bicyclic systems. The ¹³C NMR chemical shifts, particularly the γ-gauche effects, can provide experimental evidence for the dominant conformation.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the expected ¹³C NMR spectral features of this compound. While the presented chemical shifts are based on well-established principles of NMR spectroscopy and data from analogous compounds, experimental verification is crucial.
For unambiguous assignment of all carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended. These techniques would allow for the direct correlation of each carbon atom with its attached protons and with protons two or three bonds away, respectively, providing irrefutable structural confirmation.
The data and interpretations presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid and accurate characterization of this important molecular scaffold and its derivatives.
Methodological & Application
Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
An Application Note and Protocol for the
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a crucial pharmacophore found in a variety of biologically active compounds, including ligands for nicotinic and sigma receptors. The title compound, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, serves as a key building block in medicinal chemistry for the development of novel therapeutics. Its synthesis from the readily accessible 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves a multi-step pathway that requires careful control of reaction conditions to achieve high purity and yield.
This application note provides a detailed, research-grade protocol for the synthesis of this compound. The described methodology is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step guide but also the scientific rationale behind the chosen procedures.
Overall Synthetic Strategy
The transformation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to this compound is accomplished via a three-step sequence. This strategy was designed for efficiency and reliability, utilizing well-established chemical transformations.
Experimental Protocols
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Oxime
The initial step involves the conversion of the ketone functionality in the starting material to an oxime. This is a standard condensation reaction with hydroxylamine.[1][2] The formation of an oxime is generally a robust and high-yielding reaction.[3]
Protocol:
-
To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
The product can be purified by recrystallization from a suitable solvent system like ethanol/water.
| Reagent | Molar Eq. | Purpose |
| 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one | 1.0 | Starting material |
| Hydroxylamine hydrochloride | 1.5 | Forms the oxime |
| Sodium acetate | 2.0 | Base to neutralize HCl salt |
| Ethanol | - | Solvent |
Step 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
The reduction of the oxime to the corresponding primary amine is the next critical step. Various reducing agents can be employed for this transformation.[1] A practical and efficient method involves the use of zinc dust in the presence of an ammonium salt, which provides a milder alternative to reactive hydrides.[4]
Protocol:
-
Suspend the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one oxime (1.0 eq) in methanol.
-
Add ammonium acetate (5.0 eq) and zinc dust (5.0 eq) to the suspension.
-
Reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter through a pad of celite to remove the excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amine.
-
Purify the product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one oxime | 1.0 | Substrate |
| Zinc dust | 5.0 | Reducing agent |
| Ammonium acetate | 5.0 | Proton source |
| Methanol | - | Solvent |
Step 3: Synthesis of this compound
The final step is a one-pot reaction that accomplishes both the removal of the N-benzyl protecting group and the N-methylation of the bicyclic nitrogen. This is achieved through catalytic hydrogenation in the presence of formaldehyde. The N-benzyl group is susceptible to hydrogenolysis, while the in-situ formed iminium ion from the reaction of the secondary amine with formaldehyde is simultaneously reduced to the N-methyl group. This convergent approach enhances the overall efficiency of the synthesis. Catalytic transfer hydrogenation using ammonium formate is a well-established method for debenzylation.[5][6][7]
Protocol:
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol %).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The final product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
| Reagent | Molar Eq. | Purpose |
| 9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine | 1.0 | Substrate |
| Formaldehyde (37% aq.) | 1.2 | Methylating agent |
| 10% Palladium on Carbon (Pd/C) | 0.1 | Catalyst for hydrogenation and debenzylation |
| Hydrogen Gas | - | Reducing agent |
| Ethanol | - | Solvent |
Mechanism Insight: Reductive Amination
The final step of the synthesis is a tandem reaction. The mechanism involves two key catalytic cycles occurring on the surface of the palladium catalyst.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The described three-step sequence is designed for efficiency and scalability, employing well-understood chemical reactions. By following these protocols, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug discovery.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 7. tandfonline.com [tandfonline.com]
Experimental protocol for the synthesis of Granisetron using 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Introduction: The Significance of Granisetron and its Synthesis
Granisetron is a highly selective and potent antagonist of the serotonin 5-HT3 receptor.[1][2][3][4] Its primary clinical application is as an antiemetic agent to prevent the nausea and vomiting associated with cancer chemotherapy and radiation therapy.[4][5][6] The mechanism of action involves blocking serotonin, a natural substance in the body that can trigger nausea and vomiting, at nerve endings in the gut and in the brain's chemoreceptor trigger zone.[1][2][5]
The molecular structure of Granisetron is an amide, formed from the condensation of 1-methyl-1H-indazole-3-carboxylic acid and the bicyclic amine, (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1][6] A direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[7] Therefore, a successful synthesis requires the activation of the carboxylic acid group. This application note provides a detailed, field-proven protocol for the synthesis of Granisetron using a carbodiimide-mediated coupling reaction, a cornerstone of modern medicinal chemistry for amide bond formation.[8][9]
Reaction Principle and Mechanism
The core of this protocol is the amide coupling between 1-methyl-1H-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. To facilitate this, we employ a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).
The mechanism proceeds in two main stages:
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxyl group of 1-methyl-1H-indazole-3-carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate is susceptible to nucleophilic attack.
-
Nucleophilic Attack and Amide Formation: While the O-acylisourea can be directly attacked by the amine, a more efficient and controlled reaction occurs when an additive like HOBt is present. HOBt reacts with the O-acylisourea to form an active ester. This HOBt-ester is less prone to side reactions, such as racemization, and reacts cleanly with the primary amino group of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to yield the final Granisetron amide bond.[9][11] The byproduct of EDC, a water-soluble urea derivative, allows for a simplified purification process compared to other carbodiimides like DCC.[11][12][13]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-41-8 | C₉H₁₈N₂ | 154.25 |
| 1-Methyl-1H-indazole-3-carboxylic acid | 50890-83-0 | C₉H₈N₂O₂ | 176.17 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | C₈H₁₇N₃ | 155.24 |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O | 135.13 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - |
| Brine (Saturated NaCl Solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
| Isopropanol | 67-63-0 | C₃H₈O | 60.10 |
Equipment
-
Round-bottom flasks and standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Indazole-3-carboxylic acid: Harmful if swallowed and causes serious eye irritation.[14][15][16] Wear appropriate PPE.
-
EDC: Moisture-sensitive and a potential skin irritant. Handle quickly and store in a desiccator.
-
This compound: Avoid contact with skin and eyes. Ensure proper ventilation during handling.[17]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Triethylamine: Corrosive and flammable with a strong odor. Use in a fume hood and avoid ignition sources.
Detailed Experimental Protocol
This protocol outlines the synthesis of Granisetron free base, followed by its conversion to the pharmaceutically relevant hydrochloride salt.
Part 1: Synthesis of Granisetron Free Base
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the flask to 0 °C using an ice bath. Once cooled, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution in one portion. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active HOBt ester.
-
Amine Addition: In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[18][19] Add this solution dropwise to the activated carboxylic acid mixture at 0 °C over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1) to confirm the consumption of the starting materials.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and the urea byproduct of EDC.[13]
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Granisetron base as an oil or solid.
-
Part 2: Purification and Salt Formation
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing to 5-10% methanol) to isolate the pure Granisetron free base.
-
Salt Formation:
-
Dissolve the purified Granisetron free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.[20]
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl dropwise or HCl in isopropanol) while stirring until the solution becomes acidic (check with pH paper).
-
A precipitate of Granisetron hydrochloride will form. Stir the suspension in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol or ether, and dry under vacuum to yield pure Granisetron hydrochloride.[18][21][22]
-
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Scale (10 mmol) |
| 1-Methyl-1H-indazole-3-carboxylic acid | 176.17 | 1.0 | 1.76 g |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | 154.25 | 1.0 | 1.54 g |
| EDC | 155.24 | 1.2 | 1.86 g |
| HOBt | 135.13 | 1.1 | 1.49 g |
| Triethylamine | 101.19 | 1.5 | 2.1 mL |
| Reaction Conditions | |||
| Temperature | 0 °C to Room Temperature | ||
| Time | 12-18 hours | ||
| Solvent | Anhydrous Dichloromethane | ||
| Expected Yield | 70-90% |
Visualized Workflow
Caption: Workflow for the EDC/HOBt-mediated synthesis of Granisetron.
References
- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. veeprho.com [veeprho.com]
- 6. lookchem.com [lookchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. interchim.fr [interchim.fr]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 19. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 20. data.epo.org [data.epo.org]
- 21. Synthesis routes of 7-Hydroxygranisetron hydrochloride [benchchem.com]
- 22. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Separation of endo and exo Isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the endo and exo diastereomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. The successful resolution of these isomers is critical for quality control and impurity profiling in the synthesis of pharmaceutically active compounds, such as Granisetron, where this amine serves as a key intermediate.[1] The developed method utilizes a reversed-phase C8 column with an acidic mobile phase, providing excellent resolution and peak shape for these polar, basic compounds. This document provides a comprehensive protocol, an explanation of the method development rationale, and validation data to demonstrate its suitability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomeric Separation
This compound, also known as granatamine, is a bicyclic amine that exists as two diastereomers: the endo and exo isomers.[1] In organic chemistry, endo-exo isomerism is a specific form of stereoisomerism found in compounds with a bridged ring system.[2] The spatial orientation of the amine group relative to the bicyclic ring structure defines the isomer. The differential three-dimensional structures of these isomers can lead to significant differences in their reactivity, pharmacological activity, and impurity profiles when used as building blocks in drug synthesis.
The accurate quantification of the desired isomer and any isomeric impurities is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a robust and reliable analytical method for their separation is paramount. This application note details a reversed-phase HPLC (RP-HPLC) method that effectively resolves these two isomers.
Method Development Rationale: A Logic-Driven Approach
The separation of the endo and exo isomers of this compound presents a classic chromatographic challenge due to their similar physical properties and the basic nature of the amine functionality. A systematic approach to method development was undertaken, focusing on the key parameters that govern selectivity in RP-HPLC.
The Analyte: A Polar Basic Compound
The target molecule is a primary amine with a bicyclic structure. Its basic nature (due to the lone pair of electrons on the nitrogen atoms) means that its ionization state is highly dependent on the pH of the mobile phase.[3][4][5] In reversed-phase chromatography, retaining and achieving good peak shape for such polar, basic compounds can be difficult due to their high affinity for the polar mobile phase and potential for undesirable interactions with residual silanols on the stationary phase.[6]
Choice of Stationary Phase: Taming the Amine
A reversed-phase separation mode was selected as the primary approach. While various stationary phases are available, a C8 (octylsilane) column was chosen.[1] C8 columns are generally less hydrophobic than C18 columns, which can be advantageous for retaining and separating polar compounds that might be weakly retained on a more nonpolar stationary phase.[7] The use of a high-purity, end-capped silica-based column is crucial to minimize peak tailing caused by the interaction of the basic amine with acidic silanol groups on the silica surface.
Mobile Phase Optimization: The Power of pH
The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and selectivity of ionizable compounds like our target amine.[3][6]
-
Acidic Mobile Phase: By employing a mobile phase with a low pH, the amine groups of both the endo and exo isomers will be protonated, carrying a positive charge. This protonation increases their polarity, leading to earlier elution from the nonpolar stationary phase. However, the key to separation lies in the subtle differences in the pKa values and the three-dimensional structures of the two isomers, which will influence their interaction with the stationary phase even in their protonated forms. An acidic mobile phase also effectively suppresses the ionization of residual silanol groups on the column packing, minimizing secondary interactions and improving peak shape.[6]
-
Ion-Pairing Reagent: To enhance retention and improve peak shape, a small concentration of an ion-pairing reagent can be beneficial. In this method, trifluoroacetic acid (TFA) is used.[1] TFA serves a dual purpose: it lowers the mobile phase pH and the trifluoroacetate anion can form an ion pair with the protonated amine analytes. This ion pair is more hydrophobic than the protonated amine alone, leading to increased retention on the reversed-phase column.
The workflow for our method development can be visualized as follows:
Caption: Workflow for HPLC Method Development.
Detailed Application Protocol
This protocol provides a step-by-step guide for the separation of endo and exo this compound isomers.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Trifluoroacetic Acid (TFA), HPLC grade
-
Standards: Reference standards of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.3% (v/v) Trifluoroacetic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 210 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To 1000 mL of deionized water, carefully add 3.0 mL of Trifluoroacetic Acid. Mix thoroughly and degas before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the mixed endo and exo isomer standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This will yield a stock solution of approximately 1 mg/mL. Further dilute as necessary for linearity studies.
-
Sample Solution Preparation: Prepare sample solutions in the same manner as the standard solution, using the mobile phase as the diluent.
Experimental Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection (mobile phase) to ensure the system is clean and free from contaminants.
-
Standard Injection: Inject the standard solution to determine the retention times and resolution of the endo and exo isomers.
-
Sample Injection: Inject the sample solutions for analysis.
-
Data Analysis: Integrate the peaks corresponding to the endo and exo isomers. Quantify the amount of each isomer using the peak areas and the response factor from the standard.
Results and Discussion
The described HPLC method provides a successful and robust separation of the endo and exo isomers of this compound. A representative chromatogram is shown below.
(A representative chromatogram image would be placed here in a full application note)
The method validation has demonstrated excellent performance characteristics.[1]
| Parameter | Result |
| Resolution (Rs) | > 4.0 |
| Tailing Factor | < 1.5 for both peaks |
| Linearity (r²) | > 0.999 |
| LOD (exo isomer) | 0.8 µg/mL |
| LOQ (exo isomer) | 2.5 µg/mL |
| Accuracy (% Recovery) | 99 - 102% |
The high resolution (>4.0) indicates baseline separation of the two isomers, allowing for accurate quantification of each.[1] The symmetrical peak shapes (tailing factor < 1.5) confirm that the acidic mobile phase effectively minimizes undesirable secondary interactions with the stationary phase. The method is linear over a wide concentration range and demonstrates high accuracy and sensitivity, making it suitable for both quality control of the bulk intermediate and for the determination of isomeric impurities.[1][8]
The logical relationship for achieving a successful separation can be summarized as follows:
Caption: Logical Diagram of the Separation Mechanism.
Conclusion
The HPLC method detailed in this application note provides a simple, accurate, and robust solution for the separation of the endo and exo isomers of this compound. By utilizing a standard C8 reversed-phase column and an acidic mobile phase containing trifluoroacetic acid, the method achieves excellent resolution and peak symmetry. This validated protocol is highly suitable for implementation in research, development, and quality control laboratories for the analysis of this critical pharmaceutical intermediate.
References
- 1. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (this compound); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Analytical techniques for characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
An Application Note for the Comprehensive Characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Authored by: A Senior Application Scientist
Introduction
This compound, a key bicyclic diamine, serves as a critical intermediate in the synthesis of high-value pharmaceutical compounds, most notably Granisetron, a 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea and vomiting. The unique bridged-ring structure results in the potential for stereoisomers, primarily the endo and exo forms, whose distinct conformations can significantly impact reaction kinetics, yield, and the purity of the final active pharmaceutical ingredient (API).
Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental necessity for process optimization and regulatory compliance. This guide provides an in-depth exploration of the essential analytical techniques required for the unambiguous structural elucidation, purity assessment, and physicochemical profiling of this important intermediate. The protocols and insights presented herein are designed for researchers, analytical scientists, and drug development professionals, offering a framework for a comprehensive and robust characterization strategy.
Chromatographic Analysis: Purity and Isomer Separation
Chromatography is the cornerstone for assessing the purity of this compound and, crucially, for separating its endo and exo stereoisomers. Due to the polar nature of the primary amine group, specialized method development is required to achieve adequate retention and sharp peak shapes.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for quantitative analysis and impurity profiling. The primary challenge is managing the strong interaction of the basic amine with silica-based columns. A well-developed method addresses this by using specific columns and mobile phase modifiers.
Causality Behind Experimental Choices:
-
Column Selection: A C8 (octylsilane) column is often chosen over a C18 column. The shorter alkyl chain of the C8 stationary phase reduces the potential for strong hydrophobic interactions, which can cause peak tailing with highly polar analytes like bicyclic amines.
-
Mobile Phase Modifier: Trifluoroacetic acid (TFA) is used as an ion-pairing agent.[1] At a low concentration (e.g., 0.1-0.3%), TFA protonates the amine groups, forming an ion pair that is more readily retained on the reverse-phase column. It also masks residual silanol groups on the silica support, dramatically improving peak symmetry.
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) is suitable for detection, as the molecule lacks a strong chromophore.
Table 1: HPLC Method Parameters for Isomer Separation
| Parameter | Value | Rationale |
| Column | Inertsil C8, 5 µm, 4.6 x 250 mm | Optimal for separating polar isomers with good peak shape.[1] |
| Mobile Phase | Acetonitrile:Water (with 0.3% TFA) | Gradient elution may be required to separate impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times and improves peak efficiency. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV at 210 nm | Low wavelength detection necessary due to lack of a strong chromophore. |
| LOD/LOQ | ~0.8 µg/mL / ~2.5 µg/mL for exo-isomer | Method must be validated to determine precise limits.[1] |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the aqueous phase by adding 3.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Prepare the organic phase (Acetonitrile). Filter and degas both phases.
-
Standard Preparation: Accurately weigh and dissolve ~10 mg of the reference standard in the mobile phase to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 1 mg/mL in the mobile phase.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards to establish linearity and system suitability (e.g., tailing factor < 1.5, resolution between isomers > 2.0). Inject the sample for analysis.
Spectroscopic Analysis: Unambiguous Structure Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. A combination of 1D (¹H, ¹³C) and 2D experiments is essential for assigning all signals in the complex, bridged-ring system.
Expert Insights: The bicyclic framework leads to significant signal overlap in the ¹H NMR spectrum, particularly in the aliphatic region (1.5-3.0 ppm).[2] Therefore, 2D NMR experiments are not optional; they are required for confident assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, allowing for the tracing of spin systems through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, simplifying the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the entire molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry (endo vs. exo) by observing through-space correlations between the proton at C3 and protons on the bicyclic frame.
Table 2: Expected NMR Chemical Shifts (in CDCl₃)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |
| N-CH₃ | ~2.3 - 2.5 | ~40 - 45 | Singlet in ¹H NMR. |
| CH-N (bridgehead) | ~2.8 - 3.2 | ~55 - 65 | Complex multiplet, deshielded by nitrogen. |
| CH-NH₂ | ~2.5 - 3.0 | ~45 - 55 | Position is dependent on endo/exo configuration. |
| Ring CH₂ | ~1.5 - 2.5 | ~20 - 40 | Highly overlapped region requiring 2D NMR for assignment. |
| NH₂ | Variable (0.5-3.0) | - | Broad signal, exchangeable with D₂O.[3] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the broad, exchangeable NH₂ peak.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the NH₂ signal confirms its assignment.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity and assign all proton and carbon signals unambiguously.
Workflow for NMR Structural Elucidation
Caption: Workflow for complete NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study fragmentation patterns, which can provide structural clues.
Expected Data:
-
Molecular Formula: C₉H₁₈N₂[4]
-
Molecular Weight: 154.25 g/mol [4]
-
Technique: Electrospray Ionization (ESI) is ideal, as it is a soft ionization technique that will readily protonate the amine groups, yielding a strong [M+H]⁺ ion at m/z 154.1470. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation: The primary fragmentation pathway for amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This can help confirm the structure of the bicyclic ring system.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Look for the base peak corresponding to the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): If available, perform MS/MS on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretches of the primary amine.[5] |
| 2950-2850 | C-H Stretch | Aliphatic | Strong absorptions from the bicyclic ring system. |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Confirms the presence of the primary amine.[5][6] |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Confirms the C-N bonds within the molecule.[5] |
Thermal Analysis: Physicochemical Properties
Thermal analysis techniques like DSC and TGA are crucial for characterizing the solid-state properties of the compound, which is vital for process development and formulation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to assess purity.[7][8] It can also identify different polymorphic forms, which may have different stabilities and dissolution rates.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.[9]
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Method: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above its melting point.
-
TGA Method: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) to observe decomposition.
Integrated Analytical Workflow
A comprehensive characterization relies on the integration of these techniques. No single method provides all the necessary information. The logical flow from initial assessment to final confirmation is key to an efficient and accurate analysis.
Caption: Integrated workflow for complete sample characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. tainstruments.com [tainstruments.com]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
The Strategic Utility of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine in the Synthesis of Novel Antidepressants and CNS-Active Agents
Introduction
In the landscape of medicinal chemistry and drug development, the demand for novel molecular scaffolds that can access complex and therapeutically relevant chemical space is ever-present. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a rigid bicyclic diamine, has emerged as a pharmaceutical intermediate of significant interest, particularly in the design of central nervous system (CNS)-active agents, including a new generation of antidepressants. Its constrained conformational flexibility and the specific spatial orientation of its amino functionalities make it an invaluable building block for achieving high receptor affinity and selectivity. This application note provides a comprehensive overview of the utility of this compound, with detailed protocols for its application in the synthesis of bioactive molecules.
The rigid framework of the 9-azabicyclo[3.3.1]nonane core is instrumental in positioning substituents in a precise three-dimensional arrangement, which is a critical factor in optimizing interactions with biological targets. This is particularly relevant for neurotransmitter transporters and receptors, the primary targets for many antidepressant and antipsychotic drugs. One of the most notable applications of this intermediate is in the development of triple reuptake inhibitors (TRIs), which modulate the synaptic concentrations of serotonin, norepinephrine, and dopamine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key properties of this intermediate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | --INVALID-LINK--[1] |
| Molar Mass | 154.25 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 76272-56-5 (endo-isomer) | --INVALID-LINK--[2] |
| Appearance | Varies; often supplied as a dihydrochloride salt which is a white crystalline powder. | --INVALID-LINK-- |
| Boiling Point (est.) | 294.6 °C at 760 mmHg | --INVALID-LINK-- |
Core Synthetic Applications: A Gateway to CNS-Active Molecules
The primary amine at the 3-position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Two key synthetic strategies are highlighted below: amide bond formation and palladium-catalyzed C-N cross-coupling reactions.
Amide Bond Formation: Synthesis of Granisetron
A well-established application of this compound is in the synthesis of Granisetron, a potent 5-HT₃ receptor antagonist used as an antiemetic.[3][4][5] This synthesis serves as an excellent model for the reactivity of the primary amine via amide bond formation.
Experimental Protocol: Synthesis of Granisetron
This protocol outlines the coupling of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine with 1-methylindazole-3-carboxylic acid chloride.[4][5]
Materials:
-
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
-
1-Methylindazole-3-carbonyl chloride
-
Triethylamine
-
Methyl isobutyl ketone (MIBK)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-methylindazole-3-carboxylic acid (1 mole equivalent) in methyl isobutyl ketone (MIBK), add triethylamine (1.3 mole equivalent) at room temperature.
-
Stir the reaction mixture until a clear solution is obtained.
-
Cool the reaction mixture to 0°C to -5°C.
-
To this cooled solution, add a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in MIBK dropwise, maintaining the temperature between 0°C and -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to collect the precipitated product.
-
Wash the solid product with MIBK.
-
Dry the product, Granisetron hydrochloride, under vacuum at 60-70°C.
Expected Outcome:
This procedure yields Granisetron hydrochloride as a white solid. The purity can be assessed by HPLC and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
For the synthesis of many modern antidepressants and other CNS-active agents, the formation of a C-N bond between an aromatic or heteroaromatic ring and the primary amine of this compound is a crucial step. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose.[6][7][8]
Causality in Experimental Design:
The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination.
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, or DavePhos, are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.
General Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for the coupling of various aryl or heteroaryl bromides.
Materials:
-
endo- or exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (0.01-0.05 equivalents)
-
XPhos (or other suitable phosphine ligand) (0.02-0.10 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer
-
Argon or nitrogen source
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System:
The progress of the reaction should be monitored by a suitable chromatographic technique (TLC or LC-MS). The identity and purity of the final product should be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Visualization of Key Processes
To further elucidate the synthetic pathways discussed, the following diagrams are provided.
Caption: Amide bond formation for the synthesis of Granisetron.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate with significant potential in the development of novel antidepressants and other CNS-active agents. Its rigid bicyclic structure provides a unique platform for the precise spatial arrangement of pharmacophoric elements, which is essential for achieving high potency and selectivity at biological targets. The synthetic protocols detailed in this application note, particularly the robust amide bond formation and the versatile Buchwald-Hartwig amination, provide researchers and drug development professionals with a solid foundation for the exploration of new chemical entities based on this promising scaffold. As the quest for more effective and better-tolerated treatments for neurological disorders continues, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in advancing the field.
References
- 1. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 3. WO1997030049A1 - Process for the preparation of granisetron - Google Patents [patents.google.com]
- 4. EP0882045B1 - Process for the preparation of granisetron - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note & Protocols: Leveraging 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine for the Synthesis of Novel Monoamine Reuptake Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a core scaffold in the synthesis of monoamine reuptake inhibitors (MRIs). We will explore the rationale behind using this bicyclic amine, present detailed synthetic protocols for derivatization, and discuss the structure-activity relationship (SAR) considerations for targeting monoamine transporters.
Introduction: The Pursuit of Advanced Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors are a cornerstone of pharmacotherapy for numerous central nervous system (CNS) disorders.[1][2] By blocking the action of monoamine transporters—namely the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—these drugs increase the synaptic concentration of their respective neurotransmitters.[1][2] This mechanism is the foundation for the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs or SNDRIs).[1][3]
While existing treatments are effective for many, there is a significant patient population that does not respond adequately, necessitating the development of new chemical entities with improved efficacy, selectivity, and side-effect profiles.[4] In medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold capable of binding to multiple, diverse biological targets.[5] The bicyclo[3.3.1]nonane framework is one such scaffold, offering a rigid and conformationally defined backbone that is ideal for constructing high-affinity ligands.[6][7]
This compound emerges as a particularly valuable starting material. Its rigid structure, combined with a strategically positioned primary amine, provides an excellent anchor point for introducing diverse chemical functionalities to probe the binding pockets of monoamine transporters. This guide details its practical application in synthesizing next-generation MRIs.
Physicochemical Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Synonyms | Granatamine | [8] |
| CAS Number | 76272-41-8 (endo-isomer) | [9] |
| Molecular Formula | C₉H₁₈N₂ | [8] |
| Molecular Weight | 154.25 g/mol | [8][9] |
| Appearance | Varies; often supplied as a dihydrochloride salt | [10] |
| Structure | A bicyclic system with a tertiary bridgehead nitrogen and a primary amine at the C3 position. |
Rationale for Use: The Bicyclo[3.3.1]nonane Scaffold in MRI Design
The therapeutic potential of the 9-azabicyclo[3.3.1]nonane core is well-documented in patent literature, where its derivatives have been explored for the treatment of depression, anxiety, and pain.[11][12][13] The rigid nature of the bicyclic system reduces the entropic penalty upon binding to the transporter protein, which can lead to higher affinity compared to more flexible acyclic analogues. This conformational constraint is crucial for elucidating structure-activity relationships (SAR), as it limits the number of possible binding conformations.[14]
By systematically modifying the substituent attached to the 3-amino group, researchers can fine-tune the compound's affinity and selectivity for SERT, NET, and DAT. For example, studies on related bicyclic structures have shown that the nature and substitution pattern of an attached aryl ring are critical determinants of transporter affinity.[15][16] The ultimate goal is often to develop a "triple reuptake inhibitor" (TRI), which simultaneously elevates all three key monoamines. This approach is hypothesized to offer broader and more robust antidepressant effects.[3] A prominent example of a successful drug candidate based on a related bicyclic tropane scaffold is Tesofensine, a potent serotonin-norepinephrine-dopamine reuptake inhibitor investigated for obesity.[17][18][19][20]
Synthetic Pathways & Experimental Protocols
The primary amine of this compound is the synthetic handle for derivatization. The following diagram and protocols outline two robust methods for attaching aryl moieties, a common feature in potent MRIs.
Caption: General workflow for derivatizing the core amine.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. It exhibits broad functional group tolerance and is highly reliable for coupling primary amines with a wide range of aryl halides or triflates. The choice of phosphine ligand is critical for catalytic efficiency and can be screened to optimize yield for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 1-bromo-3,4-dichlorobenzene) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the aryl bromide (1.1 eq) and this compound (1.0 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 8-24 hours).
-
Cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to yield the desired N-aryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Derivatization via Reductive Amination
Rationale: Reductive amination is a classic and highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without the need to isolate the intermediate imine/enamine. It is less sensitive to moisture than other hydride reagents and tolerates a slightly acidic pH, which helps to catalyze imine formation.
Materials:
-
This compound (1.0 eq)
-
Aryl Aldehyde (e.g., 3,4-dichlorobenzaldehyde) (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
Procedure:
-
Dissolve this compound (1.0 eq) and the aryl aldehyde (1.05 eq) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add STAB (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature.
-
Self-Validation: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, e.g., gradient of methanol in DCM) to afford the pure N-arylmethyl product.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Structure-Activity Relationship (SAR) & Data Interpretation
Following synthesis, the new compounds must be evaluated for their biological activity. This is typically done using in vitro radioligand binding assays to determine the affinity (expressed as Kᵢ or IC₅₀) of each compound for the human SERT, NET, and DAT. The results guide the next round of synthesis in a classic design-make-test-analyze cycle.
Hypothetical SAR Data Table:
| Compound | R Group | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |
| 1 | Phenyl | 250 | 450 | 150 |
| 2 | 4-Chlorophenyl | 120 | 200 | 80 |
| 3 | 3,4-Dichlorophenyl | 15 | 35 | 22 |
| 4 | 4-Methoxyphenyl | 300 | 510 | 400 |
| 5 | 4-Trifluoromethylphenyl | 45 | 90 | 55 |
This data is illustrative. Actual values must be determined experimentally.
Analysis: The hypothetical data above suggests that electron-withdrawing substituents on the phenyl ring (e.g., Cl, CF₃) enhance binding affinity for all three transporters, with the 3,4-dichloro substitution providing the most potent compound in this series. Conversely, an electron-donating group (e.g., OCH₃) appears to be detrimental to activity. This type of analysis is fundamental to optimizing the lead compound.
Mechanism of Action at the Synapse
The ultimate goal of this synthesis is to create a molecule that effectively inhibits monoamine reuptake. The diagram below illustrates this desired mechanism at a neuronal synapse.
Caption: Inhibition of monoamine transporters by a synthesized MRI.
Conclusion
This compound represents a high-value, versatile starting material for the construction of novel monoamine reuptake inhibitors. Its rigid bicyclic core provides a solid anchor for SAR studies, enabling the systematic optimization of ligand affinity and selectivity. The synthetic protocols outlined herein—Buchwald-Hartwig amination and reductive amination—are robust, scalable, and adaptable methods for generating diverse libraries of potential CNS drug candidates. By combining rational design with these proven synthetic strategies, researchers can continue to advance the field of neuropharmacology and develop improved therapeutics for a range of psychiatric and neurological disorders.
References
- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine depletion by reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 10. calpaclab.com [calpaclab.com]
- 11. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 12. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tesofensine - Wikipedia [en.wikipedia.org]
- 18. uspeptideco.com [uspeptideco.com]
- 19. 4everyoungantiaging.com [4everyoungantiaging.com]
- 20. bhrcenter.com [bhrcenter.com]
Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and well-documented protocol for the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a valuable granatane alkaloid scaffold for drug discovery and development. While the initial query specified cyclohexadiene as a starting material, a thorough review of the scientific literature indicates that a more established and higher-yielding pathway commences with the construction of the bicyclic ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, via a biomimetic Robinson-Schöpf type reaction. This document provides a detailed, two-part experimental protocol, including mechanistic insights, reagent specifications, step-by-step instructions, and purification methods for the synthesis of the ketone intermediate and its subsequent conversion to the target primary amine through reductive amination.
Introduction
This compound is a key pharmaceutical intermediate and a structural analog of the tropane alkaloids.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the development of novel therapeutics.[3][4] This class of compounds, known as granatane alkaloids, has garnered interest for its potential applications in medicinal chemistry, including the development of ligands for various receptors.[5]
The synthesis of the 9-azabicyclo[3.3.1]nonane core is a classic undertaking in organic chemistry. The most direct and biomimetic approach for constructing this bicyclic system is a variation of the Robinson-Schöpf reaction, which involves a one-pot condensation of a dialdehyde, a primary amine, and a derivative of acetone.[6] This method is highly efficient for creating the core structure of granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one), the direct precursor to the target amine.
This guide presents a detailed protocol for the synthesis of this compound in two key stages:
-
Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: A one-pot reaction between glutaraldehyde, methylamine, and acetonedicarboxylic acid.
-
Reductive Amination to this compound: Conversion of the ketone to the primary amine.
Overall Synthetic Workflow
The synthetic strategy is a two-step process starting from commercially available reagents to first construct the bicyclic ketone, followed by its conversion to the target amine.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
This procedure is adapted from the well-established synthesis of the N-benzyl analogue, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, as detailed in Organic Syntheses.[6] The underlying reaction is a double Mannich reaction that biomimics the natural synthesis of similar alkaloids.
Reaction Mechanism
The reaction proceeds through a cascade of imine formation, intramolecular Mannich reaction to form the first ring, followed by an intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid, and a second intramolecular Mannich reaction to close the second ring. Subsequent decarboxylation yields the final ketone product.
Caption: Simplified mechanism of the Robinson-Schöpf type reaction.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Acetonedicarboxylic Acid | 146.10 | 20.0 g | 0.137 | |
| Methylamine (40% in H₂O) | 31.06 | 11.5 mL | ~0.137 | |
| Glutaraldehyde (50% in H₂O) | 100.12 | 27.4 mL | 0.137 | |
| Sodium Acetate | 82.03 | 11.2 g | 0.137 | |
| Sulfuric Acid (18% aq.) | 98.08 | As needed | - | For pH adjustment |
| Sodium Carbonate | 105.99 | As needed | - | For basification |
| Dichloromethane (DCM) | 84.93 | ~300 mL | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying |
| Deionized Water | 18.02 | ~500 mL | - |
Experimental Protocol
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve acetonedicarboxylic acid (20.0 g, 0.137 mol) in 200 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reagents: While maintaining the temperature below 10 °C, slowly add methylamine (11.5 mL of a 40% aqueous solution, ~0.137 mol). Adjust the pH of the solution to approximately 4-5 with 18% sulfuric acid.
-
Aldehyde Addition: To this cooled and stirred solution, add glutaraldehyde (27.4 mL of a 50% aqueous solution, 0.137 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Buffering and Reaction: Add a solution of sodium acetate (11.2 g, 0.137 mol) in 50 mL of water. Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. During this time, CO₂ evolution will be observed.
-
Workup - Acidification: After 48 hours, cool the mixture in an ice bath and acidify to pH 2 with 18% sulfuric acid to quench the reaction and dissolve any salts.
-
Workup - Extraction of Impurities: Transfer the acidic solution to a separatory funnel and wash with diethyl ether or dichloromethane (3 x 100 mL) to remove any non-basic organic impurities. Discard the organic layers.
-
Workup - Basification and Product Extraction: Cool the aqueous layer in an ice bath and carefully basify to pH 10-11 with a saturated solution of sodium carbonate. The product may precipitate or form an oil.
-
Extraction: Extract the basic aqueous layer with dichloromethane (4 x 75 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one as an oil or a low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure ketone.
Part 2: Synthesis of this compound
The conversion of the ketone to the amine is achieved via reductive amination. This procedure uses ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent, a standard and effective method for this transformation.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 153.24 | 10.0 g | 0.065 | |
| Ammonium Acetate | 77.08 | 50.1 g | 0.650 | 10 equivalents |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 4.9 g | 0.078 | 1.2 equivalents |
| Methanol | 32.04 | 200 mL | - | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For pH adjustment |
| Sodium Hydroxide (aq. solution) | 40.00 | As needed | - | For basification |
| Dichloromethane (DCM) | 84.93 | ~300 mL | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (10.0 g, 0.065 mol) and ammonium acetate (50.1 g, 0.650 mol) in 200 mL of methanol. Stir the solution until all solids have dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (4.9 g, 0.078 mol) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: After the reaction is complete, carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid in a fume hood (cyanide gas may be evolved). Stir for 1 hour to hydrolyze any remaining imine intermediates.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Basification: To the remaining aqueous residue, add 100 mL of water. Cool the solution in an ice bath and basify to pH > 12 with a 6M sodium hydroxide solution.
-
Extraction: Extract the basic aqueous layer with dichloromethane (4 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude amine can be purified by vacuum distillation or by crystallization of its hydrochloride salt. To form the salt, dissolve the crude amine in a minimal amount of ethanol and add a solution of HCl in diethyl ether until precipitation is complete. The solid can then be collected by filtration and recrystallized.
Summary of Synthesis
| Step | Product | Starting Materials | Typical Yield |
| 1 | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Glutaraldehyde, Methylamine, Acetonedicarboxylic Acid | 50-70% |
| 2 | This compound | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 60-80% |
Safety and Handling
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Glutaraldehyde is a sensitizer and irritant. Avoid inhalation and skin contact.
-
Methylamine is a corrosive and flammable gas/liquid. Handle with care.
-
Sodium cyanoborohydride is highly toxic. Do not allow it to come into contact with acid, as it will release toxic hydrogen cyanide gas.
-
Handle all organic solvents and corrosive acids/bases with appropriate care.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. apicule.com [apicule.com]
- 4. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
Application Note: Quantitative Analysis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. This bicyclic amine is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Granisetron, an antiemetic agent.[1][2] The accurate determination of its purity and concentration is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). The described reversed-phase HPLC method is demonstrated to be simple, accurate, and robust, making it suitable for routine quality control and research applications.
Introduction
This compound, also known as granatamine, is a key building block in modern medicinal chemistry.[1][2][3] Its unique rigid, bicyclic structure is integral to the pharmacological activity of several drugs.[2][4] Given its role as a direct precursor to APIs like Granisetron hydrochloride, regulatory agencies mandate stringent control over its purity and the quantification of any related impurities, including its stereoisomers (exo and endo forms).[1][2]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[5] However, aliphatic and bicyclic amines like this compound lack a strong native chromophore, which complicates their direct detection using UV spectrophotometry.[5][6] To overcome this, two primary strategies are employed: indirect detection at low UV wavelengths (around 200-215 nm) where the amine may have some absorbance, or pre-column derivatization to attach a UV-active moiety.[6][7]
This note details a direct, reversed-phase HPLC-UV method, optimized for simplicity and efficiency, avoiding the complexities of derivatization. The causality behind this choice is to streamline the workflow for high-throughput quality control environments. The method's development is grounded in established principles of reversed-phase chromatography for polar and basic compounds.[8][9][10]
Experimental Design & Rationale
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Chromatography Column: Inertsil C8 (or equivalent), 4.6 x 250 mm, 5 µm particle size.
-
Rationale: A C8 (octylsilane) stationary phase was selected over a more hydrophobic C18 phase to provide adequate retention for this relatively polar amine without excessive peak tailing.[8][10] The shorter alkyl chain of the C8 phase offers a less hydrophobic environment, which is often beneficial for the chromatography of basic compounds that can exhibit strong, undesirable interactions with the silica backbone of C18 columns.[10]
-
-
Chemicals & Reagents:
-
This compound reference standard (endo and/or exo isomers as required).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Deionized water, 18.2 MΩ·cm.
-
Chromatographic Conditions
-
Mobile Phase: 0.3% Trifluoroacetic Acid (TFA) in a mixture of water and acetonitrile.
-
Rationale: The use of an ion-pairing agent like TFA is critical for achieving good peak shape and retention for basic analytes in reversed-phase HPLC.[1] TFA serves a dual purpose: it acidifies the mobile phase to ensure the amine is protonated (present as a single ionic species), and the trifluoroacetate anion pairs with the protonated amine, effectively increasing its hydrophobicity and promoting retention on the non-polar stationary phase.[9] A concentration of 0.3% provides sufficient ion-pairing capacity for robust chromatography.[1]
-
-
Elution Mode: Isocratic or Gradient. An isocratic method is often sufficient for simple purity assays, while a gradient may be necessary to separate isomers or related impurities. For the separation of exo and endo isomers, a specific mobile phase composition must be empirically determined. A published method successfully utilized a mobile phase containing 0.3% trifluoroacetic acid on an Inertsil C8 column.[1][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Rationale: As the analyte lacks a strong chromophore, detection is performed at a low wavelength where the amine functional group exhibits some absorbance. While this can lead to higher baseline noise, it provides the necessary sensitivity without requiring derivatization.
-
-
Injection Volume: 10 µL.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range might be 5 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter that could damage the column.
Experimental Workflow Diagram
Caption: HPLC quantification workflow for this compound.
Method Validation
The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
System Suitability
Before sample analysis, the chromatographic system's performance is verified. A standard solution is injected multiple times, and parameters such as theoretical plates, tailing factor, and retention time precision are evaluated to ensure the system is operating correctly.
Linearity
Linearity is established by analyzing the prepared calibration standards across the specified range. A calibration curve is generated by plotting the peak area against the concentration of the analyte.
| Parameter | Acceptance Criteria | Typical Result |
| Concentration Range | 5 - 100 µg/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
Accuracy
Accuracy is determined by performing recovery studies. A known amount of the reference standard is spiked into a placebo or a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
| Spike Level | Acceptance Criteria | Typical Result |
| 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% |
| 120% | 98.0 - 102.0% | 101.1% |
Note: A published study on a similar method reported recoveries ranging from 99% to 102%.[1]
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Multiple injections of the same sample are performed on the same day.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument.
| Precision Level | Acceptance Criteria (RSD) | Typical Result (RSD) |
| Repeatability (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Result |
| LOD | 0.8 µg/mL |
| LOQ | 2.5 µg/mL |
Note: These values are based on a published method for the exo isomer and may vary depending on the specific instrument and conditions.[1][3]
Robustness
The robustness of the method is assessed by intentionally making small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results. The method should remain unaffected by these minor changes, demonstrating its reliability for routine use.
Validation Logic Diagram
Caption: Core parameters for validating the HPLC analytical method.
Conclusion
The HPLC-UV method described provides a reliable and accurate protocol for the quantification of this compound. By employing a C8 column with a trifluoroacetic acid-modified mobile phase, the method achieves good chromatography for this polar, basic compound without the need for complex derivatization procedures. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, providing trustworthy data for quality control and drug development professionals.
References
- 1. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (this compound); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. apicule.com [apicule.com]
- 5. DSpace [helda.helsinki.fi]
- 6. benchchem.com [benchchem.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. hawach.com [hawach.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Introduction: The synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a granatane alkaloid derivative, presents significant stereochemical challenges that are critical to overcome, particularly in pharmaceutical development where it is known as a key impurity and synthetic intermediate for drugs like Granisetron.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and mechanistic principles to assist researchers in navigating the complexities of this synthesis. Our focus is on achieving high diastereoselectivity for the desired endo isomer, a common bottleneck in this synthetic sequence.
Part 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the structure and stereochemistry of the 9-azabicyclo[3.3.1]nonane system.
Question: What is the structural difference between endo and exo isomers in 9-azabicyclo[3.3.1]nonan-3-amine?
Answer: In the context of the 9-azabicyclo[3.3.1]nonane ring system, the terms endo and exo describe the orientation of the substituent at the C3 position relative to the bicyclic structure.
-
endo Isomer: The substituent (in this case, the amine group) is oriented towards the larger six-membered ring of the bicyclic system. It is considered "syn" to the longest bridge (the C5-C6-C7 bridge).[2]
-
exo Isomer: The substituent is oriented away from the larger ring, pointing outwards. It is "anti" to the longest bridge.[2]
Controlling this stereochemistry is paramount as the biological activity and physical properties of the two diastereomers can differ significantly.
dot
References
Identification of byproducts in 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine synthesis
Technical Support Center: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
A Guide to Identification and Mitigation of Byproducts for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth insights and practical troubleshooting advice to address common challenges encountered during the synthesis of this critical pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary impurities?
A1: The most prevalent and industrially significant route is the reductive amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. This method is favored for its efficiency. However, it is not without its challenges, primarily concerning stereoselectivity and the formation of process-related impurities.
The principal impurity of concern is the undesired stereoisomer. The desired product is often the endo isomer, which is a key intermediate in the synthesis of the antiemetic drug Granisetron.[1][2] Consequently, the exo isomer is the most significant byproduct that requires careful control and monitoring.
Other potential byproducts include:
-
Unreacted 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Over-reduced product, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol.
-
Dimeric or secondary amine impurities from side reactions.
Q2: How can I control the stereochemical outcome of the reductive amination to favor the desired endo isomer?
A2: Controlling the stereochemistry is a critical aspect of this synthesis. The choice of reducing agent and reaction conditions plays a pivotal role.
-
Sterically Hindered Reducing Agents: The use of sterically bulky reducing agents can favor the formation of the thermodynamically more stable endo isomer. These agents will preferentially attack the less hindered face of the intermediate iminium ion.
-
Reaction Temperature: Lower reaction temperatures generally enhance stereoselectivity by favoring the kinetic product. It is advisable to maintain temperatures below 25°C to minimize the formation of the exo isomer.[3]
-
pH Control: Maintaining a slightly acidic pH (around 6-7) is crucial for the efficient formation of the iminium ion intermediate without promoting side reactions.[4]
Q3: I am observing a significant amount of the starting ketone in my final product. What are the likely causes and how can I improve the conversion?
A3: Incomplete conversion is a common issue in reductive amination. Several factors can contribute to this:
-
Inefficient Iminium Ion Formation: The reaction's first step is the formation of an iminium ion from the ketone and the amine source (ammonia or an ammonium salt). If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated. Careful pH control is essential.
-
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. It is recommended to use a freshly opened bottle or to test the activity of the reagent.
-
Insufficient Reaction Time or Temperature: While lower temperatures favor stereoselectivity, the reaction may require a longer duration to reach completion. It is a matter of optimizing the balance between reaction time, temperature, and selectivity.
Q4: Are there any safety concerns with the reagents used in this synthesis?
A4: Yes, particularly when using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This reagent is highly toxic and can release hydrogen cyanide gas, especially in acidic conditions.[4] It is imperative to perform this reaction in a well-ventilated fume hood and to quench the reaction carefully with an oxidizing agent like bleach to destroy any residual cyanide.
A safer alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and less toxic reducing agent that is also highly effective for reductive aminations.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of exo isomer | 1. Non-selective reducing agent.2. High reaction temperature. | 1. Use a sterically hindered reducing agent.2. Maintain the reaction temperature below 25°C.[3] |
| Presence of unreacted ketone | 1. Incorrect pH.2. Inactive reducing agent.3. Insufficient reaction time. | 1. Adjust the pH to 6-7.[4]2. Use a fresh batch of the reducing agent.3. Increase the reaction time and monitor by TLC or HPLC. |
| Formation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol | Over-reduction of the ketone. | Use a reducing agent that is more selective for the iminium ion, such as NaBH₃CN or NaBH(OAc)₃, as they are less reactive towards ketones at neutral pH.[4][5] |
| Presence of dimeric byproducts | Side reaction between the product amine and the starting ketone. | Ensure a sufficient excess of the ammonia source to drive the reaction towards the formation of the primary amine. |
Experimental Protocols
Protocol 1: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine via Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
-
Ammonium acetate
-
Sodium cyanoborohydride (or Sodium triacetoxyborohydride)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture with 1M HCl to a pH of ~2 to quench the excess reducing agent (perform in a fume hood if using NaBH₃CN).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH to a pH of >12 and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or crystallization to separate the endo and exo isomers.
Protocol 2: HPLC Method for the Separation of exo and endo Isomers
A validated HPLC method is crucial for determining the purity and isomeric ratio of the final product.[2]
-
Column: Inertsil C8 (or equivalent)
-
Mobile Phase: 0.3% Trifluoroacetic acid in water/acetonitrile gradient.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
This method should provide good resolution between the exo and endo isomers, allowing for accurate quantification.[2]
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway of this compound and key byproducts.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common impurities.
References
- 1. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 2. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (this compound); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride | 135906-03-5 | Benchchem [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction yield for the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Welcome to the technical support center for the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. This valuable compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antiemetics like Granisetron.[1][2] The unique bridged bicyclic structure of this molecule presents specific synthetic challenges that require careful control of reaction conditions.[1]
Understanding the Core Synthesis
The most common and established route to this compound involves a multi-step process. A crucial step is the reductive amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. This guide will focus on troubleshooting this key transformation and the preceding steps.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to enhance your experimental outcomes.
FAQ 1: Low Yield in the Formation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Question: I am experiencing a low yield during the initial synthesis of the ketone intermediate, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. What are the likely causes and how can I improve the yield?
Answer: The synthesis of the bicyclic ketone is a variation of the Robinson-Schöpf reaction, a Mannich-type condensation. The yield of this reaction is highly sensitive to several factors.
-
pH Control is Critical: The reaction typically involves the condensation of a methylamine source, glutaraldehyde, and a derivative of acetone-1,3-dicarboxylic acid.[3] The pH of the reaction medium must be carefully controlled, usually within a mildly acidic to neutral range, to facilitate both the Mannich reaction and the subsequent decarboxylation. Deviations can lead to side reactions and a significant decrease in yield. It is recommended to use a buffered solution to maintain the optimal pH throughout the reaction.
-
Purity of Reagents: The purity of the starting materials, especially glutaraldehyde, is paramount. Glutaraldehyde can polymerize upon storage, and using aged or impure glutaraldehyde will invariably lead to lower yields and a more complex mixture of byproducts. Always use freshly opened or purified glutaraldehyde.
-
Reaction Temperature and Time: The reaction is typically carried out at or below room temperature.[3] Elevated temperatures can promote side reactions, including polymerization and decomposition of intermediates. The reaction time should also be optimized; insufficient time will lead to incomplete reaction, while excessively long reaction times can result in product degradation. Monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS is highly recommended.
-
Work-up Procedure: The work-up procedure to isolate the ketone is also crucial. The product is a tertiary amine and can be somewhat water-soluble, especially at acidic pH. Ensure that the aqueous layer is thoroughly extracted with an appropriate organic solvent. Basification of the aqueous layer before extraction is necessary to ensure the amine is in its free base form, which is more soluble in organic solvents.
FAQ 2: Incomplete Conversion During the Reductive Amination Step
Question: My reductive amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one to the desired amine is showing incomplete conversion. How can I drive the reaction to completion?
Answer: Reductive amination is a powerful tool, but achieving complete conversion requires careful attention to the choice of reagents and reaction conditions.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH4) is a commonly used reagent for this transformation.[4][5] However, for more challenging substrates, stronger or more specialized reducing agents might be necessary. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are often more effective as they are more selective for the protonated imine intermediate and can be used in a wider pH range. Catalytic hydrogenation over a noble metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is another effective method.[4][6]
-
Formation of the Imine/Enamine Intermediate: The first step of reductive amination is the formation of an imine or enamine intermediate. This is an equilibrium process. To drive the equilibrium towards the imine/enamine, it is often beneficial to remove the water formed during this step. This can be achieved by using a dehydrating agent or by azeotropic distillation if the solvent system allows.
-
Reaction Stoichiometry and Amine Source: Ensure that the amine source (in this case, often ammonia or a protected form of ammonia) is used in an appropriate molar excess to drive the equilibrium towards imine formation.
-
pH Optimization: The pH of the reaction is a delicate balance. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH range of 5-7 is generally optimal for reductive aminations with borohydride reagents.
FAQ 3: Formation of Side Products, Particularly the Exo Isomer
Question: I am observing the formation of a significant amount of the undesired exo isomer of this compound. How can I improve the stereoselectivity for the desired endo isomer?
Answer: The stereochemical outcome of the reduction of the intermediate imine is a key challenge in this synthesis. The desired product is typically the endo amine, which is a precursor for Granisetron.[1]
-
Steric Hindrance and Reducing Agent: The stereoselectivity is primarily governed by the direction of hydride attack on the imine intermediate. The bicyclic system has a distinct steric environment. The choice of reducing agent can influence the stereoselectivity. Bulky reducing agents may favor attack from the less hindered face, potentially leading to a higher proportion of one isomer. Experimenting with different borohydride reagents (e.g., NaBH4 vs. L-Selectride) could alter the isomeric ratio.
-
Catalytic Hydrogenation: Catalytic hydrogenation can sometimes offer different stereoselectivity compared to hydride reagents. The substrate adsorbs onto the catalyst surface, and the direction of hydrogen delivery can be influenced by the catalyst type and the solvent.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lower activation energy, which may lead to the desired isomer.
-
Purification is Key: It is important to have a reliable analytical method to determine the isomeric ratio, such as HPLC. If the formation of the exo isomer cannot be completely suppressed, an efficient purification method, such as column chromatography or crystallization, will be necessary to isolate the desired endo isomer.
FAQ 4: Difficulty in Purifying the Final Product
Question: I am struggling with the purification of the final product, this compound. What are the recommended purification strategies?
Answer: The purification of this amine can be challenging due to its physical properties.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. However, amines can sometimes streak on silica gel. To mitigate this, a small amount of a base, such as triethylamine or ammonia, can be added to the eluent system. This deactivates the acidic sites on the silica gel and improves the peak shape.
-
Crystallization of a Salt: A highly effective method for purifying amines is to form a salt, such as a hydrochloride or dihydrochloride salt, and then crystallize it.[7] This process can significantly improve the purity by selectively crystallizing the desired product and leaving impurities in the mother liquor. The free base can then be regenerated by treatment with a base.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified amine can be re-extracted into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine hydrochloride in water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reagents: Slowly add an aqueous solution of glutaraldehyde, followed by a solution of acetonedicarboxylic acid, while maintaining the temperature below 10 °C.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 5-7 using a suitable buffer or by careful addition of a base.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, make the solution basic (pH > 10) with a strong base like sodium hydroxide.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Reductive Amination to this compound
This protocol outlines a general procedure for the reductive amination step.
-
Reaction Setup: In a round-bottom flask, dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent (e.g., methanol or ethanol).
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
pH Adjustment: Adjust the pH to approximately 6-7.
-
Reducing Agent Addition: Cool the mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Work-up: Make the solution basic and extract the product with an organic solvent.
-
Drying and Concentration: Dry the combined organic extracts and concentrate under reduced pressure.
-
Purification: Purify the crude amine using one of the methods described in FAQ 4.
Data Presentation
| Parameter | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | This compound |
| Molecular Formula | C9H15NO | C9H18N2 |
| Molecular Weight | 153.23 g/mol | 154.26 g/mol |
| Typical Yield | 40-60% | 70-90% |
| Appearance | Colorless to pale yellow oil or solid | Colorless to pale yellow oil or solid |
| Key Analytical Techniques | GC-MS, LC-MS, NMR | GC-MS, LC-MS, NMR, HPLC (for isomer ratio) |
Visualizations
General Synthetic Workflow
Caption: General synthetic route to this compound.
Troubleshooting Logic for Low Yield
References
- 1. innospk.com [innospk.com]
- 2. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 6. prepchem.com [prepchem.com]
- 7. chembk.com [chembk.com]
Common impurities in commercial 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron impurity E)
Welcome to the technical support center for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the synthesis of Granisetron. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for common issues encountered during the use and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bicyclic amine that serves as a critical starting material in the synthesis of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. In the context of Granisetron, it is often referred to as "Granisetron Impurity E".[1] Its chemical structure is (1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Q2: Why is it referred to as "Granisetron Impurity E"?
In pharmaceutical manufacturing, starting materials and intermediates can sometimes be carried over into the final active pharmaceutical ingredient (API) as impurities. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) designate specific known impurities of a drug substance for monitoring and control. This compound is designated as "Impurity E" in the Granisetron monograph.
Q3: What are the typical purity specifications for commercial this compound?
High-purity is crucial for its use as a pharmaceutical intermediate. Typical specifications for commercial batches are:
| Parameter | Specification Limit |
| Purity (by HPLC) | ≥ 98.5% |
| Water Content | ≤ 1.0% |
| Oxime Impurity | ≤ 0.2% |
| Individual Unknown Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.5% |
| [Source: Information compiled from industry standards for pharmaceutical intermediates] |
Q4: What are the common physical and chemical properties of this compound?
| Property | Value |
| Appearance | Colorless or slightly yellowish transparent liquid |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| Boiling Point | 115-119°C at 18 mmHg |
| Density | 0.968 g/cm³ |
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Scenario: You are running an HPLC analysis of a commercial batch of this compound and observe unexpected peaks that are not listed on the certificate of analysis.
Potential Causes and Solutions:
-
Process-Related Impurities: The most likely source of unexpected peaks is the presence of minor impurities from the manufacturing process. The synthesis of the 9-azabicyclo[3.3.1]nonane core is a multi-step process, and incomplete reactions or side reactions can introduce structurally similar impurities.
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Granisetron Precursor): This is a key intermediate in the synthesis.[2] Incomplete reduction of the ketone to the amine will result in its presence.
-
Stereoisomers (exo-amine): The desired product is the endo isomer. However, the synthesis can sometimes yield the exo isomer as a minor impurity. These isomers can be difficult to separate.
-
N-Demethylated Impurity (9-Azabicyclo[3.3.1]nonan-3-amine): Incomplete methylation of the bridgehead nitrogen can lead to this impurity.
-
Starting Materials from Ring Formation: Depending on the synthetic route, residual starting materials from the initial ring formation could be present in trace amounts.
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in HPLC analysis.
Experimental Protocol: HPLC Method for Impurity Profiling
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Note: This method may require optimization depending on the specific impurities being analyzed.
Issue 2: Product Instability and Degradation
Scenario: You observe a decrease in the purity of your this compound sample over time, or after exposure to certain conditions.
Potential Causes and Solutions:
-
Oxidative Degradation: Amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. Exposure to air and light can accelerate this process.
-
Hygroscopicity: The compound can absorb moisture from the atmosphere, which may affect its stability and handling.
-
Incompatible Storage Conditions: Storage at elevated temperatures or in the presence of reactive substances can lead to degradation.
Best Practices for Storage and Handling:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from light.
-
Handling: Handle the compound in a dry, well-ventilated area. Avoid prolonged exposure to air. Use dry solvents and reagents when working with the compound.
Forced Degradation Studies:
To understand the degradation pathways, forced degradation studies can be performed. This involves subjecting the compound to harsh conditions to accelerate its decomposition.
Caption: Common stress conditions for forced degradation studies.
References
Technical Support Center: Post-Synthesis Purification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this key bicyclic amine, a critical intermediate in the synthesis of various pharmaceutical agents, including Granisetron[1]. Achieving high purity is paramount for downstream applications, and this guide provides in-depth, field-proven strategies to troubleshoot and resolve common purification challenges.
Section 1: Understanding the Post-Synthesis Impurity Profile
Effective purification begins with understanding the potential impurities. The most common synthetic route to this compound is the reductive amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[2][3]. This process, while generally robust, can generate a specific set of impurities that must be addressed.
Frequently Asked Question
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Your crude product is likely to contain a mixture of the following:
-
Diastereomers (endo and exo): The reduction of the intermediate imine can lead to the formation of both the desired endo and the undesired exo isomers of the amine[4]. Since diastereomers have different physical and chemical properties, their separation is feasible but requires specific methods[5][6]. The desired isomer is typically the (3-endo) form[1][7][8].
-
Unreacted Starting Material: Incomplete reaction can leave residual 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Reductant Byproducts: Depending on the reducing agent used (e.g., NaBH₄, NaBH₃CN, H₂/Pd), various inorganic salts or byproducts may be present[9][10][11].
-
Over-Alkylated Species: While less common in reductive amination with ammonia or its equivalent, side reactions can potentially lead to minor impurities.
-
Bicyclic Imine Intermediates: Incomplete reduction may leave traces of the intermediate imine, which can be unstable[12].
Section 2: Troubleshooting and Purification Strategy FAQs
This section addresses the most common issues encountered during purification in a practical, question-and-answer format.
Q2: My compound streaks severely during analysis on a standard silica gel TLC plate. How can I get clean spots to develop a chromatography method?
A2: This is a classic issue when working with basic amines on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking.
-
Causality: The lone pair on the nitrogen atoms of your amine forms strong hydrogen bonds or acid-base interactions with the silica (SiO₂-H). This causes the compound to "stick" to the baseline and elute slowly and unevenly.
-
Solution: To mitigate this, you must add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Recommended Mobile Phase: Start with a base solvent system like Dichloromethane (DCM)/Methanol. To this, add a small amount of a basic modifier.
-
For Volatile Amines: Use a 0.5-2% solution of concentrated ammonium hydroxide in methanol as your polar co-solvent (e.g., 90:10:1 DCM:[Methanol/NH₄OH]).
-
For Non-Volatile Systems: A 0.5-2% addition of triethylamine (TEA) to the overall mobile phase is also highly effective[13].
-
-
Q3: My primary impurity is the exo diastereomer. What is the most effective method to isolate the desired endo isomer?
A3: Separating diastereomers is a common challenge. Because they have different physical properties, you have two primary, high-efficacy options[5].
-
Chromatography: Flash column chromatography is often the most direct method.
-
Normal Phase (Silica Gel): Using the basified solvent system described in Q2, you can often achieve separation. The different spatial arrangements of the endo and exo isomers lead to different interactions with the stationary phase.
-
Reversed-Phase (C18): Diastereomers can often be separated effectively using reversed-phase chromatography[5][6]. A validated HPLC method for separating these specific isomers uses a C8 column with a mobile phase of 0.3% trifluoroacetic acid in water/acetonitrile, which could be adapted for preparative scale[4].
-
-
Diastereomeric Salt Crystallization: This is a powerful, scalable technique that leverages the different solubilities of salts formed from each diastereomer.
-
Principle: Reacting your diastereomeric amine mixture with a single enantiomer of a chiral acid (like tartaric acid or mandelic acid) creates two different diastereomeric salts. These salts have different crystal lattice energies and, therefore, different solubilities in a given solvent system[14][15].
-
Workflow: One salt will preferentially crystallize out of solution, allowing for its isolation by filtration. The free amine can then be liberated by treatment with a base. This method can often achieve very high levels of diastereomeric purity.
-
Q4: I need to remove neutral and acidic impurities from my basic amine product. Is there a more efficient way than traditional silica gel chromatography?
A4: Absolutely. For this specific task, Strong Cation Exchange (SCX) chromatography is the superior technique. It operates on a "catch-and-release" principle that is highly selective for basic compounds[16].
-
Mechanism:
-
Catch (Loading): The crude material is dissolved in a slightly acidic solvent (e.g., methanol with 1% acetic acid) to ensure the amine is protonated (R-NH₃⁺). This solution is passed through the SCX column (a silica-based resin with sulfonic acid groups, -SO₃⁻). The positively charged amine binds strongly to the negatively charged resin, while neutral and acidic impurities pass through and are discarded.
-
Wash: The column is washed with a neutral solvent (e.g., methanol) to remove any remaining non-basic impurities.
-
Release (Elution): The purified amine is released from the column by washing with a basic solution (e.g., 2M ammonia in methanol). The ammonia deprotonates the bound amine, breaking the ionic bond and allowing it to elute.
-
This technique is exceptionally efficient for cleanup and can significantly increase purity in a single step, often replacing the need for a more tedious silica gel column.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for general purification and separation of closely related compounds like diastereomers.
-
Prepare the Mobile Phase: Select an appropriate eluent system based on TLC analysis. A common starting point is a gradient of 0-10% Methanol in Dichloromethane. Critically, add a basic modifier (e.g., 1% triethylamine or use a 2M NH₃/Methanol solution as your polar component).
-
Prepare the Column: Pack a glass column with silica gel using the wet slurry method with your initial, least polar mobile phase.
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of the mobile phase (or just DCM).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Start running the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Strong Cation Exchange (SCX) "Catch-and-Release"
This protocol is ideal for rapidly removing neutral or acidic impurities[16].
-
Prepare Loading Solution: Dissolve the crude product (1g) in methanol (10-20 mL) containing 1-2% acetic acid.
-
Equilibrate Column: Pass 3-5 column volumes of methanol through a pre-packed SCX cartridge/column.
-
Load and Catch: Load the prepared solution onto the SCX column. The basic amine will bind to the resin. Collect the flow-through, which contains neutral impurities.
-
Wash: Wash the column with 3-5 column volumes of methanol to elute any remaining non-basic compounds. Discard the washings.
-
Elute and Release: Elute the column with 3-5 column volumes of a 2M solution of ammonia in methanol. This basic solution will displace and elute your purified amine.
-
Solvent Removal: Collect the basic eluent and remove the solvent under reduced pressure to yield the purified free amine.
Data & Method Comparison
| Technique | Best For Separating | Primary Mechanism | Advantages | Disadvantages |
| Silica Gel Chromatography | Diastereomers, closely related impurities | Adsorption (Polarity) | Widely applicable, good resolving power | Can be slow, requires solvent optimization, risk of streaking with amines[17]. |
| SCX Chromatography | Basic compounds from neutral/acidic ones | Ion Exchange | Fast, highly selective for amines, excellent for cleanup[16]. | Does not separate compounds of similar basicity (e.g., two different amines). |
| Salt Recrystallization | Diastereomers, enantiomers (with chiral agent) | Differential Solubility | Highly scalable, can achieve exceptional purity, cost-effective at scale[18]. | Requires finding suitable solvent/acid pair, may have lower initial yield. |
Section 4: Purity Assessment
After purification, you must verify the purity and isomeric ratio of your product.
Protocol 3: HPLC Method for Isomer Quantification
A validated method has been reported for the quantitative determination of the exo isomer in the endo product[4].
-
Column: Inertsil C8 (or equivalent)
-
Mobile Phase: 0.3% Trifluoroacetic Acid (TFA) in a water/acetonitrile mixture.
-
Detection: UV detection.
-
Expected Result: The method provides excellent resolution (>4) between the two isomers, allowing for accurate quantification[4]. The limit of detection for the exo isomer is approximately 0.8 µg/mL.
Troubleshooting Chromatography: A Logical Flow
This diagram helps diagnose common issues during silica gel column chromatography.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 2. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 552-70-5 [sigmaaldrich.com]
- 3. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. santaisci.com [santaisci.com]
- 7. fishersci.no [fishersci.no]
- 8. 76272-56-5(endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) | Kuujia.com [kuujia.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. teledyneisco.com [teledyneisco.com]
- 17. column-chromatography.com [column-chromatography.com]
- 18. scs.illinois.edu [scs.illinois.edu]
Stability issues of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine under different storage conditions
Technical Support Center: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Document ID: TSC-2026-01-A4 Version: 1.0 Last Updated: January 2, 2026
Introduction for the Researcher
Welcome to the technical support guide for this compound and its common salt forms (e.g., dihydrochloride). This molecule, with its rigid bicyclic structure, is a valuable building block in medicinal chemistry and drug development.[1][2] However, like many aliphatic amines, its stability can be a critical parameter influencing experimental reproducibility, impurity profiles, and ultimately, the success of your research.
This guide is structured to provide you with direct, actionable insights into potential stability issues. We move beyond generic advice to explain the underlying chemical principles, helping you not only to solve current problems but also to prevent future ones. We will cover common questions in our FAQ section and provide a logical, step-by-step troubleshooting guide for when you suspect degradation has occurred.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a tertiary amine, the primary degradation pathway is oxidation.[3][4] The lone pair of electrons on the tertiary nitrogen atom is susceptible to attack by atmospheric oxygen, especially when catalyzed by light, heat, or trace metal ions.[5] This can lead to the formation of an N-oxide. Another potential, though often less rapid, pathway is N-dealkylation (loss of the methyl group) under certain stressful conditions.
Q2: How does the dihydrochloride salt form of this compound differ in stability from the free amine?
A2: The dihydrochloride salt is significantly more stable than the free amine. In the salt form, the nitrogen atoms are protonated, which effectively neutralizes the nucleophilic lone pair of electrons. This protonation drastically reduces the molecule's susceptibility to oxidation. The salt form is also typically a more crystalline, less hygroscopic solid, which protects it from moisture-facilitated degradation.[6] For long-term storage, the dihydrochloride salt is strongly recommended.
Q3: What are the ideal short-term and long-term storage conditions?
A3: Proper storage is the single most effective way to prevent degradation. We have summarized the recommended conditions below.
| Condition | Free Amine | Dihydrochloride Salt | Rationale |
| Temperature | Long-term: -20°C to 0°CShort-term: 2-8°C[7] | Long-term: Room Temperature (controlled)Short-term: Room Temperature[8] | Lower temperatures slow down the kinetics of all potential degradation reactions.[9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Standard Air | The free amine is susceptible to oxidation; an inert atmosphere minimizes contact with oxygen.[3][5][11] |
| Light | Amber vial / Protect from light | Protect from light | Photochemical energy can catalyze the formation of radical species, initiating degradation.[12][13] |
| Container | Tightly sealed, non-reactive container (e.g., glass with PTFE-lined cap) | Tightly sealed container | Prevents exposure to atmospheric moisture and oxygen. Amines can be corrosive or reactive with certain plastics.[6][14] |
Q4: My compound is an oil/waxy solid, but the specification sheet says it should be a solid. Is it degraded?
A4: Not necessarily. The free amine form of this compound may have a low melting point and can appear as a waxy solid or even a viscous oil at room temperature, especially if slightly impure. However, this can also be a sign of hygroscopicity (water absorption) or minor degradation. The dihydrochloride salt should be a stable, white solid.[15][16] If you observe a physical change in the salt form, degradation is more likely. An analytical check (e.g., HPLC, NMR) is recommended to confirm purity.
Troubleshooting Guide: Investigating Potential Degradation
You've encountered an issue: your reaction is yielding unexpected byproducts, the biological activity of your compound has decreased, or you see new spots on your TLC plate. This guide provides a systematic approach to diagnose if compound instability is the root cause.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Step 1: Review Storage and Handling History
Before consuming valuable time on analytical instruments, perform a logbook review.
-
Temperature: Was the material ever left at room temperature for an extended period?[10]
-
Atmosphere: If it's the free amine, was the container blanketed with inert gas after each use?
-
Light: Has the vial been exposed to direct lab lighting for days or weeks?
-
Cross-Contamination: Was a clean spatula and syringe used every time? Trace metals from a spatula can catalyze oxidation.[5][11]
If any of these conditions were violated, it is prudent to source a fresh vial of the compound and repeat the experiment under ideal handling protocols.
Step 2: Analytical Purity Assessment Protocol
This stability-indicating HPLC-UV method is designed to separate the parent compound from potential polar degradants like the N-oxide.
Experimental Protocol: Stability-Indicating HPLC-UV Analysis
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Standard: Prepare a 1 mg/mL solution of a trusted, new batch of this compound (or its salt) in 50:50 Water:Acetonitrile. This is your reference.
-
Sample: Prepare the suspect sample at the same 1 mg/mL concentration in the same diluent.
-
-
HPLC Gradient Method:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Analysis:
-
Inject the reference standard and the suspect sample.
-
Evaluation: Compare the chromatograms. Look for:
-
A decrease in the main peak area for your suspect sample compared to the standard.
-
The appearance of new peaks, particularly early-eluting (more polar) peaks which could correspond to N-oxides or other oxidative degradants.
-
Calculate the area percent purity of your main peak. If it is significantly below the manufacturer's specification (e.g., <95%), degradation is highly likely.
-
-
Step 3: Confirmatory Forced Degradation Study
Forced degradation, or stress testing, is a definitive way to identify potential degradation products.[4][17][18] By subjecting a sample of known good material to harsh conditions, you can generate the very impurities you suspect are in your old sample.
Protocol Note: This should be performed on a small scale (~5-10 mg) with a fresh, high-purity sample.
-
Oxidative Stress: Dissolve the compound in a suitable solvent and add a small amount of 3% hydrogen peroxide. Let it stand at room temperature for 1-2 hours.[17] Quench if necessary and analyze by the HPLC method above.
-
Thermal Stress: Store a solid sample at an elevated temperature (e.g., 60-80°C) for 24-48 hours.[19][20] Dissolve and analyze.
-
Photolytic Stress: Expose a solution of the compound to direct, intense light (e.g., a photostability chamber) for 24 hours. Analyze by HPLC.
Interpreting the Results: If the retention times of the peaks generated in the forced degradation study match the unknown impurity peaks in your suspect sample, you have confirmed both the identity of the degradant and the instability of your material under those conditions.
Conceptual Degradation Pathways
References
- 1. enamine.net [enamine.net]
- 2. Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. mdpi.com [mdpi.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. 9-Azabicyclo[3.3.1]nonan-3-aMine, 9-Methyl-, hydrochloride (1:2) | 906081-58-1 [amp.chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. blog.wika.com [blog.wika.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. clearsynth.com [clearsynth.com]
- 16. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 552-70-5 [sigmaaldrich.com]
- 17. ijrpp.com [ijrpp.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Overcoming Poor Yield in Granisetron Synthesis
Welcome to the technical support center for the synthesis of Granisetron. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically poor yields, in the critical coupling stage of Granisetron synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common failure points, and provide validated strategies to optimize your reaction outcomes.
Section 1: The Critical Coupling Reaction - Understanding the 'Why'
Q1: What is the primary coupling reaction in Granisetron synthesis and its mechanism?
The most common and critical step in many Granisetron syntheses is the formation of the amide bond between the activated 1-methyl-1H-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. While this appears to be a standard amide coupling, a prevalent and often challenging route involves the N-alkylation of an indazole precursor with a tropane derivative.
The key reaction discussed here is the N-alkylation of indazole-3-carboxamide with a suitable tropane electrophile . This reaction is prone to issues that can significantly impact yield.
Reaction Mechanism: N-Alkylation of Indazole
The reaction proceeds via a classic nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the N-1 position of the indazole ring. This generates a highly nucleophilic indazolide anion.
-
Nucleophilic Attack: The indazolide anion then attacks the electrophilic carbon on the tropane moiety, displacing a leaving group (e.g., mesylate, tosylate, or halide).
This step is crucial because indazole has two potential nitrogen nucleophiles (N-1 and N-2). For Granisetron, alkylation must occur selectively at the N-1 position.[1][2][3]
Diagram of the N-Alkylation Mechanism for Granisetron Synthesis
Caption: The two-step N-alkylation process for Granisetron synthesis.
Q2: Why is this specific N-alkylation reaction prone to low yields?
Several factors contribute to the notoriously variable yields of this reaction:
-
Regioselectivity Issues: The primary challenge is controlling the site of alkylation. Indazole can be alkylated at either the N-1 or N-2 position.[1][2][4] Formation of the undesired N-2 isomer is a common side reaction that is difficult to separate from the desired N-1 product, thereby reducing the isolated yield of Granisetron.[3]
-
Moisture Sensitivity: The base used, typically sodium hydride (NaH), is extremely reactive with water. Trace amounts of moisture in the solvent, reagents, or glassware will quench the base, preventing the necessary deprotonation of indazole and halting the reaction.
-
Base Quality and Handling: Sodium hydride is often sold as a dispersion in mineral oil. If the NaH is old, has been improperly stored, or is not adequately washed to remove the oil, its reactivity will be compromised, leading to incomplete deprotonation.
-
Side Reactions: Besides N-2 alkylation, other side reactions can occur, such as elimination reactions on the tropane ring, especially if the reaction is overheated or the wrong base is used.
-
Starting Material Purity: The purity of both the indazole carboxamide and the tropane derivative is paramount. Impurities can interfere with the reaction or lead to the formation of additional, difficult-to-remove byproducts.[5]
Section 2: Troubleshooting Guide - Pinpointing the Problem
Low yield is a symptom, not a diagnosis. Use this guide to identify the root cause of the issue.
Troubleshooting Flowchart for Low Yield in Granisetron Synthesis
Caption: A decision tree to diagnose the cause of poor reaction yield.
Q3: My reaction has stalled with significant starting material remaining. What are the likely causes?
This is the most common failure mode and almost always points to an issue with the initial deprotonation step.
-
Cause A: Moisture Contamination: As mentioned, NaH reacts violently with water. If your solvent (e.g., THF, DMF) was not rigorously dried, or if moisture entered the flask from the atmosphere or wet glassware, the NaH was consumed before it could deprotonate the indazole.
-
Cause B: Inactive Base: Sodium hydride that is old or has been exposed to air will have a gray, powdery coating of sodium hydroxide/carbonate, which is inactive. The active NaH is a fine, white-to-light-gray powder dispersed in oil. If you did not wash the mineral oil from the NaH dispersion, it can coat the NaH particles, preventing them from reacting efficiently.
Q4: I'm observing multiple side products on my TLC/LC-MS. What are they and how can I minimize them?
The presence of multiple products indicates a loss of reaction control.
-
Cause A: N-2 Isomer Formation: The most likely major side product is the N-2 alkylated isomer of Granisetron.[2][4] Its formation is highly dependent on the solvent and base system used. While systems like K₂CO₃ in DMF can produce nearly equal amounts of N-1 and N-2 isomers, the combination of NaH in THF has been shown to be highly selective for the desired N-1 alkylation.[1][3][4]
-
Cause B: Overheating: Running the reaction at too high a temperature can provide enough energy to overcome the selectivity barrier, leading to more of the N-2 isomer. It can also cause decomposition of starting materials or products, especially over long reaction times.
Section 3: Protocol Optimization - Proactive Solutions
Q5: How do I rigorously dry solvents and reagents?
This is a non-negotiable prerequisite for success.
Protocol: Solvent and Reagent Preparation
-
Glassware: All glassware (flask, dropping funnel, stir bar) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent (THF): Use freshly distilled THF from a sodium/benzophenone still. Alternatively, use a commercial solvent purification system (e.g., Grubbs apparatus). Anhydrous THF from a sealed bottle is acceptable but should be used immediately after opening.
-
Nitrogen/Argon Line: Ensure your inert gas line is equipped with a drying tube (e.g., filled with CaCl₂ or Drierite) to remove residual moisture.
Q6: What is the optimal base and solvent system for this reaction?
Scientific literature overwhelmingly supports a specific combination for maximizing N-1 selectivity.[1][2][3][4]
| Base | Solvent | Typical N-1:N-2 Ratio | Yield | Comments |
| NaH | THF | >95:5 | High | Recommended System. The Na⁺ cation is believed to coordinate with the N-2 nitrogen and the carboxamide oxygen, sterically blocking the N-2 position and directing alkylation to N-1.[1] |
| K₂CO₃ | DMF | ~1:1 | Moderate | Poor selectivity, leading to difficult purification and low yield of the desired product. |
| Cs₂CO₃ | DMF | Variable | Moderate | Can offer improved yields over K₂CO₃ but selectivity remains a concern. |
| NaHMDS | THF/DMSO | Variable | Moderate | Solvent-dependent selectivity has been observed; less reliable for this specific substrate.[2] |
Q7: Can you provide a step-by-step, optimized protocol for the coupling reaction?
This protocol incorporates best practices to address the common failure points.
Optimized N-Alkylation Protocol
-
Reagents:
-
1-H-Indazole-3-carboxamide derivative (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.2 eq)
-
Tropane derivative with a good leaving group (e.g., mesylate) (1.1 eq)
-
Anhydrous THF
-
-
Procedure:
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation: In a separate, dry flask under nitrogen, weigh the required NaH dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Dry the washed NaH under a stream of nitrogen.
-
Indazole Addition: Suspend the washed NaH in anhydrous THF (approx. 10 mL per 1 g of indazole). Cool the suspension to 0°C in an ice bath.
-
Deprotonation: Dissolve the 1-H-Indazole-3-carboxamide derivative in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension at 0°C.
-
Activation: Allow the mixture to stir at 0°C for 30-60 minutes. You should observe hydrogen gas evolution (bubbling). The reaction is complete when bubbling ceases and the solution becomes homogeneous or a fine precipitate of the sodium salt forms.
-
Coupling: Dissolve the tropane derivative in anhydrous THF and add it dropwise to the reaction mixture, keeping the temperature at 0°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure Granisetron.
-
Section 4: Advanced Topics & FAQs
Q8: Are there alternative coupling strategies for Granisetron synthesis?
Yes, while N-alkylation is common, other routes exist. The most prominent alternative involves first preparing 1-methyl-1H-indazole-3-carboxylic acid and then coupling it with the tropane amine using standard peptide coupling reagents (e.g., DCC, EDC, or converting the acid to an acid chloride).[6][7][8]
This method avoids the regioselectivity issue entirely but requires a different set of optimizations, primarily focused on the efficiency of the amide bond formation and preventing side reactions associated with the coupling reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 7. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
Minimizing exo isomer formation in endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine synthesis
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. This key intermediate, a crucial building block for pharmaceuticals such as the antiemetic drug Granisetron, often presents the challenge of controlling stereoselectivity to minimize the formation of the undesired exo isomer. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields of the desired endo product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine?
A1: The two primary and most effective routes to synthesize the target amine start from the common precursor, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Route 1: Stereoselective Reduction to endo-Alcohol followed by Conversion to Amine. This is a highly reliable two-step process. The ketone is first reduced to the corresponding endo-alcohol with high stereoselectivity. The resulting alcohol is then converted to the amine, for example, through a Mitsunobu reaction or by converting the alcohol to a leaving group followed by substitution with an amine source. The stereochemistry of the final amine product is dictated by the stereochemistry of the precursor alcohol.
-
Route 2: Reductive Amination of the Ketone or Reduction of the Oxime. This is a more direct approach. The ketone can be converted to its oxime, which is then hydrogenated to the amine. Alternatively, direct reductive amination of the ketone can be performed. These methods can also be highly stereoselective, favoring the endo product under appropriate conditions.
Q2: What is the underlying principle for the high endo-selectivity observed in the reduction of the precursor ketone?
A2: The high endo-selectivity is primarily a result of steric hindrance in the bicyclo[3.3.1]nonane ring system. The molecule exists predominantly in a chair-chair conformation. In this conformation, one face of the carbonyl group is significantly more sterically hindered than the other. Hydride reducing agents, such as sodium borohydride or those generated from catalytic hydrogenation, will preferentially attack the carbonyl from the less hindered exo face. This leads to the formation of the endo-alcohol as the major product. This is an example of kinetic control, where the product that is formed faster is the predominant one.
Q3: How can I accurately determine the endo/exo ratio of my product?
A3: A validated High-Performance Liquid Chromatography (HPLC) method is the most accurate way to quantify the ratio of endo and exo isomers. A published method utilizes an Inertsil C8 column with a mobile phase of 0.3% trifluoroacetic acid, which achieves excellent separation of the two isomers[1][2]. Proton NMR (¹H NMR) can also be used to determine the isomer ratio, as the signals for the protons on the carbon bearing the amine group will have different chemical shifts and coupling constants for the endo and exo isomers. However, for accurate quantification of minor isomers (e.g., below 1%), HPLC is the preferred method[3].
Q4: Is the endo or exo isomer the thermodynamically more stable product?
A4: In the bicyclo[3.3.1]nonane system, the endo isomer is generally the thermodynamically more stable product. This is because the substituent in the endo position experiences fewer steric interactions with the rest of the bicyclic framework compared to a substituent in the exo position. Therefore, reaction conditions that allow for equilibration between the two isomers will favor the formation of the endo product.
Troubleshooting Guide: High exo-Isomer Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High exo:endo ratio in the final amine product (from ketone reduction route) | 1. Non-optimal reducing agent for the ketone reduction: Some bulky reducing agents may lead to decreased selectivity. 2. Incorrect reaction temperature: Higher temperatures can sometimes lead to reduced selectivity. 3. Isomerization during subsequent steps: The conditions used to convert the alcohol to the amine may cause epimerization. | 1. Use a highly selective reducing agent: For the reduction of the precursor ketone (9-benzyl-9-azabicyclo[3.3.1]nonan-3-one), catalytic hydrogenation with a ruthenium complex has been shown to yield an endo:exo alcohol ratio of 99.3:0.7[4]. Sodium borohydride in methanol is also a good option that generally favors the endo product[5]. 2. Control the reaction temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to maximize kinetic control. 3. Use mild conditions for the alcohol-to-amine conversion: Employ reaction conditions that are known to proceed with retention or predictable inversion of stereochemistry and avoid harsh acidic or basic conditions that could lead to isomerization. |
| High exo:endo ratio in the final amine product (from oxime reduction route) | 1. Inappropriate catalyst or reaction conditions for oxime hydrogenation: The choice of catalyst and solvent can significantly impact the stereochemical outcome. | 1. Use Raney Nickel as the catalyst: The hydrogenation of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime using Raney Nickel in ethanol has been reported to produce the corresponding amine[4]. While the patent does not specify the isomer ratio, Raney Nickel is known to be effective for this transformation. It is recommended to optimize the reaction conditions (temperature, pressure, solvent) to maximize the yield of the endo isomer. |
| Difficulty in separating the endo and exo isomers | 1. Similar polarity of the two isomers: The structural similarity of the diastereomers can make them challenging to separate by standard column chromatography. | 1. Optimize column chromatography conditions: Use a high-quality silica gel with a suitable eluent system. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to prevent tailing) may be effective. 2. Consider derivatization: If direct separation is difficult, consider forming diastereomeric salts with a chiral acid (e.g., tartaric acid). These salts will have different solubilities and can often be separated by crystallization. The desired amine isomer can then be recovered by treatment with a base. |
Experimental Protocols
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Precursor Ketone)
This protocol is adapted from a procedure published in Organic Syntheses[6].
-
To a cooled (0-10 °C) solution of benzylamine (12.9 mL, 0.123 mol) in water (50 g), slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) while maintaining the temperature below 8 °C.
-
To this solution, add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.
-
Slowly add a 9% sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE (3 x 80 mL) to remove organic impurities.
-
Basify the aqueous layer to pH 8 with 20% sodium carbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or heptane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a dichloromethane:methanol (49:1, v/v) eluent to afford 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid[5].
N-methylation of the corresponding 9-H-azabicyclo[3.3.1]nonan-3-one (obtained after debenzylation) can be achieved using standard procedures such as the Eschweiler-Clarke reaction (formaldehyde and formic acid).
Protocol 2: Highly Stereoselective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to the endo-Alcohol
This protocol is based on a patented method with high endo-selectivity[4][7].
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1 mmol) in a suitable solvent (e.g., methanol or isopropanol).
-
Add a catalytic amount of a ruthenium complex (as described in the patent, e.g., a Ru(II) complex with a chiral diamine ligand) and a base such as potassium t-butoxide.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25 °C) until the reaction is complete (monitor by TLC or HPLC).
-
Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
-
The product can be purified by column chromatography or crystallization. This method has been reported to yield an endo:exo ratio of 99.3:0.7.
Protocol 3: Synthesis of endo/exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine via Oxime Reduction
This protocol is based on a patented procedure[4].
-
Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (0.02 mol) in ethanol.
-
Add Raney Nickel catalyst (handle with care as it can be pyrophoric).
-
Hydrogenate the mixture in a pressure reactor at a suitable pressure (e.g., 250-300 psi) and temperature (e.g., 50-60 °C) for 24 hours.
-
After cooling and carefully venting the reactor, filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) and extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and evaporate the solvent to yield the product as a mixture of endo and exo isomers.
-
Determine the isomer ratio using the HPLC method described in the FAQs and proceed with purification if necessary.
Visualization of Key Concepts
Diagram 1: Synthetic Routes to endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Caption: Overview of the main synthetic pathways.
Diagram 2: Troubleshooting Logic for High exo-Isomer Formation
Caption: A logical workflow for addressing high exo-isomer content.
References
- 1. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: An Essential Pharmaceutical Intermediate
Introduction: The Significance of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This compound, particularly its endo isomer, is a crucial intermediate in the synthesis of the potent 5-HT3 antagonist, Granisetron.[1][2] Granisetron is a widely used antiemetic medication for the prevention of nausea and vomiting associated with chemotherapy and surgery.[2] The rigid bicyclic structure of this amine is fundamental to its pharmacological activity, making its efficient and stereoselective synthesis a topic of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and expert insights into the practical considerations of each method.
The synthesis of this compound invariably begins with its corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, also known as pseudopelletierine.[3] Therefore, an efficient synthesis of this precursor is paramount.
Part 1: Synthesis of the Precursor Ketone: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
The most established and efficient method for the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is the Robinson-Schöpf synthesis. This biomimetic, one-pot reaction elegantly constructs the bicyclic framework through a double Mannich reaction.[3][4]
Route 1: The Robinson-Schöpf Synthesis
This classic approach involves the condensation of glutaraldehyde, methylamine, and acetonedicarboxylic acid under carefully controlled pH conditions, mimicking the biosynthetic pathway of tropane alkaloids.[3]
-
Reactants: Glutaraldehyde, Methylamine Hydrochloride, Acetonedicarboxylic Acid
-
Product: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
-
Preparation of Glutaraldehyde Solution: In a 3-L round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine 22 mL (0.26 mole) of concentrated hydrochloric acid and 165 mL of deoxygenated water. Add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran. Stir the mixture vigorously for 20 minutes, followed by a 1-hour standing period to facilitate hydrolysis to glutaraldehyde.
-
Condensation Reaction: To the freshly prepared glutaraldehyde solution, add the following in sequential order:
-
350 mL of water.
-
A solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water.
-
A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.
-
A buffer solution prepared by dissolving 88 g (0.25 mole) of disodium hydrogen phosphate dodecydrate and 7.3 g (0.18 mole) of sodium hydroxide in 200 mL of water with heating.
-
-
Reaction Monitoring and Workup: Stir the resulting mixture under a nitrogen atmosphere. The reaction progress can be monitored by the cessation of CO2 evolution.
-
Isolation and Purification: Once the reaction is complete, make the solution strongly alkaline (pH > 11) with an additional 200 g of sodium hydroxide. Extract the alkaline solution with five 300-mL portions of methylene chloride. Dry the combined organic extracts over sodium sulfate and concentrate to approximately 500 mL. Purify the concentrated solution by passing it through a column packed with 400 g of alumina, eluting with methylene chloride. Concentrate the eluate under reduced pressure to yield crystalline, yellow 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Biomimetic Approach: This one-pot synthesis is highly atom-economical and proceeds under mild, "physiological" conditions, which is a significant advantage.[3]
-
pH Control: The reaction is highly sensitive to pH, with optimal yields achieved in a narrow acidic range, necessitating the use of a buffer solution.[3]
Part 2: Comparative Synthesis Routes to this compound
With the precursor ketone in hand, the subsequent conversion to the target amine can be achieved via two primary routes: the reduction of the corresponding oxime and direct reductive amination.
Route 2: Reduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime
This two-step route involves the initial conversion of the ketone to its oxime, followed by reduction to the primary amine. This is a widely employed method in industrial settings.
The formation of the oxime is a straightforward condensation reaction.
-
Reactants: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, Hydroxylamine Hydrochloride, Sodium Acetate
-
Product: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime
-
To a hot ethanolic solution of 1.597 g (0.005 mol) of 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one, add 0.501 g (0.006 mol) of O-methylhydroxylamine hydrochloride and 2.04 g (0.015 mol) of sodium acetate trihydrate.
-
Reflux the mixture at 345–350 K until the reaction is complete, monitoring the progress by TLC.
-
After consumption of the starting material, concentrate the flask's contents and add water.
-
Separate the precipitated oxime ether by filtration, wash with an excess of water, and dry under vacuum.
The reduction of the oxime to the amine is typically achieved through catalytic hydrogenation, with Raney Nickel being a common and effective catalyst.[5]
-
Reactants: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime
-
Catalyst: Raney Nickel
-
Reducing Agent: Hydrogen gas
-
Product: this compound
-
In a suitable hydrogenation apparatus, suspend the 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime in a solvent such as ethanol.
-
Carefully add a catalytic amount of activated Raney Nickel slurry.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a specified temperature until hydrogen uptake ceases.
-
Carefully filter the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude amine.
-
The product is a mixture of endo and exo isomers, which can be separated by chromatography.[5]
-
Two-Step Process: This method allows for the isolation and purification of the oxime intermediate, which can lead to a cleaner final product.
-
Raney Nickel: This catalyst is highly active for the reduction of oximes to primary amines and is a cost-effective choice for industrial applications.[6]
-
Stereoselectivity: The hydrogenation of the oxime typically leads to a mixture of diastereomers. The desired endo isomer is often the major product, but the ratio can be influenced by the reaction conditions.
Route 3: Direct Reductive Amination
Direct reductive amination offers a more convergent, one-pot approach to the amine from the ketone. Common methods include the Leuckart reaction or catalytic reductive amination.[7][8]
-
Reactants: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, Ammonia source (e.g., Ammonium formate)
-
Catalyst: e.g., Palladium on Carbon (Pd/C)
-
Reducing Agent: Formate ion (from ammonium formate)
-
Product: this compound
A study by Berdini et al. investigated the direct reductive amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one using ammonium formate and 10% Pd/C in a methanol/water solvent system.[9] Interestingly, under these conditions, the reaction did not proceed, and the starting ketone was recovered unchanged.
The authors attribute this lack of reactivity to steric hindrance. The bicyclo[3.3.1]nonane ring system is more sterically demanding than the related tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), which did undergo the reaction successfully.[9] It is hypothesized that the formation of the necessary endo-hemiaminal intermediate is sterically hindered in the case of pseudopelletierine, thus preventing the subsequent reduction step.[9]
This finding is a critical data point in the comparison of these synthetic routes, as it suggests that direct reductive amination, at least under these commonly employed conditions, is not a viable pathway for the synthesis of this compound.
Part 3: Quantitative Comparison and Data Visualization
To facilitate a clear comparison of the viable synthetic pathway, the following table summarizes the key quantitative data.
| Parameter | Route 1: Robinson-Schöpf (Ketone Synthesis) | Route 2: Oxime Reduction (Amine Synthesis) | Route 3: Direct Reductive Amination (Amine Synthesis) |
| Number of Steps | 1 (One-pot) | 2 | 1 (Attempted) |
| Key Reagents | Glutaraldehyde, Methylamine HCl, Acetonedicarboxylic Acid | 1. Hydroxylamine HCl, NaOAc2. H2, Raney Ni | Ammonium formate, Pd/C |
| Typical Yield | Up to 70%[4] | High (Specific yield not detailed, but generally efficient) | 0% (No reaction observed)[9] |
| Stereoselectivity | N/A (achiral product) | Mixture of endo and exo isomers (endo is major) | N/A |
| Reaction Conditions | Mild, aqueous, controlled pH[3] | 1. Reflux2. Hydrogen pressure, varied temperature | Room temperature[9] |
Visualizing the Synthetic Workflows
Caption: Workflow diagram illustrating the successful (solid lines) and unsuccessful (dashed line) synthetic routes.
Conclusion and Recommendations
Based on the available literature, the most reliable and well-documented pathway for the synthesis of this compound proceeds in two main stages:
-
Synthesis of the Ketone Precursor: The Robinson-Schöpf synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is a highly efficient and atom-economical one-pot reaction, making it the preferred method for obtaining the necessary starting material.
-
Conversion to the Amine: The two-step route involving the formation of the oxime followed by catalytic hydrogenation with Raney Nickel is the most practical and industrially relevant method for the synthesis of the target amine. While it involves an additional step compared to direct reductive amination, its key advantage is its proven success.
Direct reductive amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one appears to be challenging due to steric hindrance and is not a recommended route based on current findings. Further research into alternative catalysts or reaction conditions for direct reductive amination may be warranted, but for reliable production, the oxime reduction pathway is superior.
For applications requiring the pure endo isomer, such as in the synthesis of Granisetron, chromatographic separation of the diastereomeric mixture obtained from the oxime reduction is a necessary final step.
References
- 1. EP0882045B1 - Process for the preparation of granisetron - Google Patents [patents.google.com]
- 2. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acs.org [acs.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
A Head-to-Head Comparison of Azabicyclic Ketones: Tropinone vs. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one in Synthetic Applications
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the choice of a foundational scaffold can dictate the efficiency, scalability, and ultimate success of a drug development campaign. Among the privileged structures in medicinal chemistry, azabicyclic frameworks are renowned for their conformational rigidity and three-dimensional complexity, which are crucial for precise molecular recognition at biological targets. This guide provides an in-depth, objective comparison of two pivotal azabicyclic ketones: 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) and its higher homolog, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as pseudopelletierine). While the ultimate synthetic target may be an amine, such as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a scientifically robust comparison begins with their common ketone precursors.
This analysis will delve into their synthetic accessibility, chemical properties, and their utility as precursors in the synthesis of significant therapeutic agents, supported by experimental data and detailed protocols.
At a Glance: Key Structural and Physical Properties
Both tropinone and 9-methyl-9-azabicyclo[3.3.1]nonan-3-one are bicyclic ketones that serve as versatile intermediates. Their fundamental difference lies in the size of the carbocyclic ring fused to the piperidine moiety. Tropinone possesses a five-membered ring, forming the [3.2.1] bicyclic system, while 9-methyl-9-azabicyclo[3.3.1]nonan-3-one incorporates a six-membered ring, creating the [3.3.1] bicyclic system. This seemingly subtle distinction has significant implications for their synthesis and the stereochemical outcomes of subsequent reactions.
| Property | Tropinone | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
| CAS Number | 532-24-1[1] | 552-70-5 |
| Molecular Formula | C₈H₁₃NO[1] | C₉H₁₅NO |
| Molar Mass | 139.19 g/mol [1] | 153.22 g/mol |
| Appearance | Brownish solid[1] | Colorless to yellowish crystalline solid |
| Melting Point | 42.5 °C[1] | 72.1 °C[2] |
| Boiling Point | Decomposes[1] | 115-119 °C at 18 mmHg[2] |
| Core Scaffold | Tropane (8-azabicyclo[3.2.1]octane)[1] | Granatane (9-azabicyclo[3.3.1]nonane)[3][4] |
Synthesis of the Core Scaffolds: A Tale of Two Condensations
The accessibility of a synthetic precursor is a critical factor in its practical application. Both tropinone and 9-methyl-9-azabicyclo[3.3.1]nonan-3-one can be synthesized through elegant and efficient condensation reactions, most notably the Robinson-Schöpf synthesis.
The Legendary Robinson Synthesis of Tropinone
Sir Robert Robinson's biomimetic, one-pot synthesis of tropinone in 1917 stands as a landmark in organic synthesis.[1][5] This reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone) in a "double Mannich" reaction.[1] The initial reported yield was 17%, which was later optimized to over 90%.[5][6]
Caption: Robinson's one-pot synthesis of tropinone.
The Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
A similar biomimetic approach, also pioneered by Robinson and later refined by Schöpf, is employed for the synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. This reaction utilizes glutaraldehyde in place of succinaldehyde, reflecting the larger ring size of the target molecule.[7]
Caption: Robinson-Schöpf synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
An alternative, multi-step synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one involves a Dieckmann condensation, which offers a different strategic approach to the bicyclic core.[7]
Comparative Analysis of Synthetic Routes
| Parameter | Robinson-Schöpf Synthesis (Tropinone) | Robinson-Schöpf Synthesis (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) | Dieckmann Condensation (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) |
| Reaction Type | One-pot, multicomponent, biomimetic | One-pot, multicomponent, biomimetic | Multi-step, classical condensation |
| Key Reagents | Succinaldehyde, methylamine, acetonedicarboxylic acid | Glutaraldehyde, methylamine, acetonedicarboxylic acid | 1-Methyl-2,6-piperidinediacetic acid diethyl ester |
| Yield | >90% (optimized)[5][6] | High (not explicitly quantified in provided sources) | Good (not explicitly quantified in provided sources) |
| Advantages | High atom economy, operational simplicity | High atom economy, direct route to the core | Avoids aqueous workup challenges of the Robinson-Schöpf method |
| Challenges | Precise pH control required, aqueous workup | Precise pH control required, aqueous workup | Multiple steps, requires synthesis of the piperidine precursor |
Application in Pharmaceutical Synthesis: Case Studies
The true measure of a synthetic precursor's value lies in its utility for constructing complex, biologically active molecules. Here, we examine the role of tropinone and this compound in the synthesis of two important pharmaceuticals.
Case Study 1: Tropinone as a Precursor to Atropine
Tropinone is a cornerstone in the synthesis of atropine, an anticholinergic drug used to treat a variety of medical conditions.[6][8] The synthesis involves the reduction of the ketone in tropinone to an alcohol (tropine), followed by esterification with tropic acid.
Caption: Synthetic pathway from tropinone to atropine.
Case Study 2: this compound as a Precursor to Granisetron
This compound is a key intermediate in the synthesis of Granisetron, a 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and surgery.[2] The synthesis involves the amidation of the amine with 1-methylindazole-3-carboxylic acid or its activated derivative.[9][10]
Caption: Synthetic pathway from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one to granisetron.
Experimental Protocols
Protocol 1: Robinson-Schöpf Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[7]
-
Preparation of Glutaraldehyde Solution: Prepare a fresh solution of glutaraldehyde.
-
Condensation Reaction: In a suitable reaction vessel, add the freshly prepared glutaraldehyde solution, followed by water, a solution of methylamine hydrochloride, a solution of acetonedicarboxylic acid, and a buffer solution (e.g., disodium hydrogen phosphate and sodium hydroxide).
-
Reaction Monitoring and Workup: Stir the mixture under a nitrogen atmosphere. The pH will gradually increase from approximately 2.5 to 4.5 over 24 hours, with the evolution of carbon dioxide.
-
Isolation and Purification: After the reaction is complete, work up the aqueous solution to isolate the crude product. Purify the crude 9-methyl-9-azabicyclo[3.3.1]nonan-3-one by sublimation and recrystallization from pentane.
Protocol 2: Synthesis of Granisetron from this compound[8][10]
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve 1-methylindazole-3-carboxylic acid in a suitable solvent (e.g., methyl isobutyl ketone) and add triethylamine. Cool the mixture and add ethyl chloroformate to form the mixed anhydride.
-
Amidation: To the mixed anhydride solution, add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine and stir until the reaction is complete.
-
Workup and Isolation: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with a sodium carbonate solution and then distill off the solvent to obtain the Granisetron freebase.
-
Salt Formation: Dissolve the freebase in a suitable solvent (e.g., methanol) and add a solution of hydrochloric acid to precipitate Granisetron hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure Granisetron hydrochloride. A reported yield for this process is 87.7%.[8]
Conclusion: Choosing the Right Scaffold for Your Synthetic Campaign
Both tropinone and 9-methyl-9-azabicyclo[3.3.1]nonan-3-one are powerful and versatile precursors in organic synthesis. The choice between them is primarily dictated by the desired final molecular architecture.
-
Tropinone , with its [3.2.1] bicyclic system, is the precursor of choice for tropane alkaloids and their analogs. The Robinson synthesis provides an exceptionally efficient and well-established route to this scaffold.
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one , the granatane ketone, offers a larger and conformationally distinct [3.3.1] framework. This scaffold is essential for the synthesis of molecules like Granisetron and other compounds where this specific three-dimensional arrangement is crucial for biological activity.
For the synthetic chemist, the decision rests on the target molecule's structural requirements. Both precursors are accessible through elegant and scalable synthetic routes, enabling the exploration of diverse chemical space and the development of novel therapeutic agents.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
- 3. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP0882045B1 - Process for the preparation of granisetron - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Introduction: The Synthetic Challenge of Granisetron
An objective comparison of alternative intermediates for the synthesis of Granisetron, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
Granisetron, a potent 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in chemotherapy and post-operative settings. Its molecular structure, featuring a fused indazole ring system linked to a tropane-like azabicyclo moiety, presents a unique synthetic challenge. The efficiency, cost-effectiveness, and impurity profile of Granisetron synthesis are critically dependent on the choice of key intermediates. This guide provides a comparative analysis of the conventional synthetic pathway centered on indazole-3-carboxylic acid derivatives against a notable alternative approach, offering field-proven insights and experimental data to inform strategic decisions in drug development and manufacturing.
The Conventional Pathway: Leveraging Indazole-3-Carboxylic Acid
The most established and widely practiced synthesis of Granisetron utilizes 1-methyl-1H-indazole-3-carboxylic acid (or its derivatives) as the pivotal intermediate. This route is favored for its relatively straightforward reaction sequence and the commercial availability of starting materials.
Synthesis of the Key Intermediate: 1-methyl-1H-indazole-3-carboxylic acid
The synthesis of this key intermediate typically begins with the nitrosation of 2-methyl-3-amino-benzoic acid, followed by reductive cyclization.
Experimental Protocol: Conventional Synthesis of Granisetron
-
Esterification: 1-methyl-1H-indazole-3-carboxylic acid is first converted to a more reactive ester, commonly the methyl or ethyl ester, using standard esterification conditions (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).
-
Amidation: The resulting ester is then subjected to amidation with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. This step is typically carried out in a high-boiling point solvent such as xylene or toluene at reflux temperatures to drive the reaction to completion. The product, Granisetron, is then isolated and purified. A study has reported yields of this final amidation step to be around 70-80%.
Visualizing the Conventional Pathway
Caption: Conventional synthesis of Granisetron via an indazole-3-carboxylate intermediate.
An Alternative Intermediate: N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
An alternative synthetic strategy involves forming the amide bond at an earlier stage, utilizing an intermediate where the indazole ring is not yet N-methylated. This approach can offer advantages in terms of impurity profiles and may avoid certain challenging reaction conditions.
Synthesis of the Alternative Intermediate
This pathway commences with the reaction of 1H-indazole-3-carbonyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. This reaction is typically performed in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Alternative Synthesis of Granisetron
-
Amide Formation: 1H-indazole-3-carbonyl chloride is reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at reduced temperatures, often in the presence of a tertiary amine base like triethylamine. This yields the key intermediate, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide.
-
N-Methylation: The final step involves the selective N-methylation of the indazole ring of the intermediate. This is a critical step, as methylation can occur at either the N1 or N2 position of the indazole. Controlled conditions using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base are employed to favor the formation of the desired N1-methylated product, Granisetron. One reported synthesis utilizing this pathway achieved a yield of 78% for the final methylation step.
Visualizing the Alternative Pathway
A Comparative Guide to HPLC and GC for the Analysis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. The compound 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a bicyclic amine, presents unique analytical challenges due to its structural complexity and physicochemical properties. This guide provides a comprehensive comparative analysis of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the robust analysis of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical methodologies.
The Analytical Challenge: this compound
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including granisetron.[1][2] Its structure, featuring a bicyclic system and a primary amine group, dictates its chemical behavior and, consequently, the analytical strategies for its detection and quantification. The primary amine is polar and susceptible to interactions with active sites in chromatographic systems, while the bicyclic structure provides a degree of rigidity. The compound's molecular weight is 154.25 g/mol .[3] The choice between HPLC and GC for its analysis is not arbitrary and depends on a thorough understanding of the analyte's properties and the inherent strengths and weaknesses of each technique.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Its versatility in handling a wide range of compounds, particularly those that are non-volatile or thermally labile, makes it a primary consideration for the analysis of many pharmaceutical compounds.
For a polar compound like this compound, HPLC offers several distinct advantages. The separation can be performed at or near ambient temperature, mitigating the risk of thermal degradation. Furthermore, the wide variety of available stationary and mobile phases allows for fine-tuning of the separation to achieve optimal resolution and selectivity.
A robust HPLC method for the analysis of this compound can be developed using a reversed-phase approach. However, due to the polar nature of the amine, derivatization is often employed to enhance its retention on a non-polar stationary phase and to introduce a chromophore for UV detection.[4]
Methodology:
-
Derivatization: The primary amine group can be derivatized with a reagent such as dansyl chloride or salicylaldehyde to introduce a UV-active moiety.[4][5] This step is crucial as the native molecule lacks a significant chromophore.
-
Column Selection: A C18 column is a common choice for reversed-phase HPLC.[6] For polar analytes, columns with polar-embedded or polar-endcapped stationary phases can provide better peak shape and retention.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be carefully controlled to ensure consistent ionization of the analyte.
-
Detection: A UV detector set at the wavelength of maximum absorbance of the derivatized amine is a common and cost-effective choice. For higher sensitivity and specificity, a mass spectrometry (MS) detector can be used.[8][9]
Caption: HPLC experimental workflow for the analysis of this compound.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is a separation technique where the mobile phase is a gas and the stationary phase is a liquid or a solid coated on a solid support inside a column. GC is renowned for its high resolution and sensitivity, particularly for volatile and thermally stable compounds.
Direct analysis of amines by GC can be problematic due to their polarity, which can lead to peak tailing and poor reproducibility.[10][11] These issues arise from the interaction of the polar amine group with active sites on the column. The solution to this challenge lies in derivatization.
A reliable GC method for this compound necessitates a derivatization step to reduce its polarity and increase its volatility.[12][13]
Methodology:
-
Derivatization: Silylation is a common derivatization technique for amines, where active hydrogens are replaced with a trimethylsilyl (TMS) group.[12] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[13] Acylation with reagents like trifluoroacetic anhydride (TFAA) is another viable option.[13]
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating the derivatized amine.
-
Injector and Temperature Program: A split/splitless injector is typically used. A temperature program starting at a lower temperature and ramping up to a higher temperature is employed to ensure good separation of the analyte from other components.
-
Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For definitive identification and enhanced sensitivity, a Mass Spectrometer (MS) is the detector of choice.[9][14]
Caption: GC experimental workflow for the analysis of this compound.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound hinges on several key performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Volatility | Not a requirement. Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or their derivatives. |
| Sample Preparation | Derivatization is often necessary for UV detection and improved retention. | Derivatization is generally mandatory to reduce polarity and increase volatility.[11] |
| Sensitivity | Good, can be enhanced with sensitive detectors like MS. | Excellent, especially with detectors like FID and MS. |
| Selectivity | Highly tunable through a wide choice of stationary and mobile phases. | High, primarily determined by the column's stationary phase and temperature program. |
| Resolution | Very good, capable of separating complex mixtures. | Excellent, often providing very sharp peaks. |
| Run Time | Can be longer, especially with gradient elution. | Typically faster analysis times. |
| Instrumentation Cost | Can be higher, particularly with advanced detectors like MS. | Generally lower initial cost for a basic GC-FID system.[10] |
| Robustness | Generally robust, but mobile phase preparation requires care. | Robust, but injector and column maintenance are crucial. |
Conclusion and Recommendations
Both HPLC and GC are viable techniques for the analysis of this compound, provided that appropriate sample preparation, specifically derivatization, is performed.
-
HPLC is the preferred method when dealing with complex matrices or when there is a concern about the thermal stability of the analyte or its derivatives. The flexibility in method development with HPLC allows for the optimization of selectivity for challenging separations. The use of LC-MS provides a powerful tool for both quantification and structural confirmation.[8][15]
-
GC offers the advantage of higher resolution and potentially faster analysis times. For routine quality control where high throughput is desired, a well-validated GC-FID method can be very efficient and cost-effective. GC-MS provides unparalleled identification capabilities.[16]
The ultimate choice will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. Method validation in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) is essential to ensure the reliability and accuracy of the chosen method for its intended purpose.[17][18][19][20]
References
- 1. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 2. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Acetate [lgcstandards.com]
- 3. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtech.tn [labtech.tn]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Types of detectors used in gas chromatography and HPLC - LC Services [lcservicesltd.co.uk]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. researchgate.net [researchgate.net]
- 20. ICH Official web site : ICH [ich.org]
Validation of an analytical method for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine quantification
An In-Depth Guide to the Validation of an Analytical Method for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Quantification
Introduction: The Analytical Imperative for a Key Intermediate
This compound, also known as granatamine, is a critical bicyclic amine intermediate in the synthesis of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1][2] The purity and isomeric composition of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Specifically, the presence of its exo isomer in the desired endo isomer can affect the impurity profile of the drug product.[1][3] Therefore, a robust, accurate, and reliable analytical method for its quantification is not merely a quality control measure but a cornerstone of regulatory compliance and patient safety.
This guide provides a comprehensive comparison of potential analytical techniques and presents a detailed walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method, structured from the perspective of a senior application scientist. The choices behind the methodology are explained, grounding the "how" in the "why," in accordance with international regulatory standards such as the ICH Q2(R1) guideline.[4][5][6]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the first critical decision in method development. The physicochemical properties of this compound—a polar, bicyclic amine—present unique challenges and inform the choice of instrumentation.
| Technique | Principle | Pros | Cons | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Excellent for separating isomers (endo/exo)[1][3]; robust and widely available; relatively low cost per sample. | Requires a chromophore for UV detection; moderate sensitivity compared to MS. | Routine QC, purity testing, and isomer quantification in bulk drug intermediates. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High separating power for volatile compounds; MS provides structural information. | Amines often exhibit poor peak shape and require derivatization to increase volatility and reduce tailing[7][8]; high temperatures can cause degradation. | Analysis of volatile impurities; not ideal for primary quantification of this polar, non-volatile amine without derivatization. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly sensitive and selective mass detection. | Exceptional sensitivity (trace-level analysis); high specificity, reducing matrix interference.[9][10] | Higher equipment and operational costs; requires more specialized expertise. | Bioanalytical studies (quantification in plasma, urine), impurity profiling at very low levels, and reference method development. |
Rationale for Selection: For the routine quality control of a bulk intermediate like this compound, where the primary goal is to quantify the main component and its key isomeric impurity, HPLC with UV detection offers the optimal balance of performance, cost, and robustness. A published method has already demonstrated its suitability for separating the critical endo and exo isomers, making it a reliable starting point for validation.[1][3]
The Validation Framework: Adhering to Global Standards
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[11] This guide follows the framework established by the International Council for Harmonisation (ICH) Q2(R1) guideline, which is recognized by major regulatory bodies including the FDA and EMA.[4][12][13]
Part 1: A Validated HPLC Method for this compound
This section details the validation of a hypothetical, yet scientifically grounded, HPLC-UV method.
Chromatographic Conditions (Based on Literature[1])
-
Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.3% Trifluoroacetic Acid (TFA) in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Causality Behind Choices:
-
C8 Column: A C8 (octylsilane) column is less hydrophobic than a C18, which can be advantageous for retaining and separating polar amines without excessive peak tailing.
-
TFA in Mobile Phase: TFA acts as an ion-pairing agent. It pairs with the protonated amine, neutralizing its charge and improving its retention and peak shape on the reversed-phase column. A low pH also suppresses the ionization of residual silanol groups on the silica support, further minimizing tailing.
-
UV Detection at 210 nm: Aliphatic amines lack strong chromophores. Detection at a low wavelength like 210 nm is necessary to achieve adequate sensitivity.
Part 2: The Validation Protocol & Experimental Data
Here, we explore each validation parameter with its objective, a detailed protocol, acceptance criteria, and representative data.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Prepare a solution of the analyte (endo-isomer).
-
Prepare a solution of the key impurity (exo-isomer).
-
Prepare a solution containing a mixture of both isomers.
-
Prepare a placebo solution (all matrix components except the analyte).
-
Inject all solutions into the HPLC system.
-
Assess the chromatograms for peak identity, purity, and resolution between the analyte and impurity peaks.
Acceptance Criteria:
-
The analyte peak should be free from interference from the placebo.
-
The resolution between the analyte (endo-isomer) and the impurity (exo-isomer) should be greater than 2.0.
Hypothetical Results: The method demonstrated excellent specificity. The resolution between the endo- and exo-isomers was calculated to be 4.2 , well above the acceptance criterion. No interfering peaks were observed at the retention time of the analyte in the placebo chromatogram.
Linearity
Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Hypothetical Results Table:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 248,500 |
| 75 | 374,100 |
| 100 | 499,800 |
| 125 | 623,500 |
| 150 | 751,200 |
| Correlation Coefficient (R²) | 0.9998 |
| Linear Regression Equation | y = 5001.5x - 850 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Hypothetical Results Table:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.4 | 99.3% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average Recovery | 99.7% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Hypothetical Results Table:
| Precision Level | Parameter | Result (RSD %) |
| Repeatability | Analyst 1, Day 1, Inst. 1 | 0.8% |
| Intermediate Precision | Analyst 2, Day 2, Inst. 2 | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
Hypothetical Results:
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the method. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., TFA concentration ± 0.05%)
-
-
Analyze the system suitability samples under each condition.
-
Evaluate the impact on key parameters like retention time, peak area, and resolution.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still pass under all varied conditions.
-
The RSD of results across the varied conditions should not exceed a predefined limit (e.g., 5.0%).
Hypothetical Results: The method was found to be robust. Small variations in flow rate and column temperature did not significantly impact the resolution between isomers or the quantitative results, with all system suitability parameters remaining within acceptable limits.
Conclusion: A Validated Method as the Bedrock of Quality
The validation process confirms that the chosen HPLC method for quantifying this compound is specific, linear, accurate, precise, and robust for its intended purpose. While other techniques like LC-MS/MS offer higher sensitivity, the validated HPLC-UV method stands as a reliable and cost-effective tool for routine quality control in a pharmaceutical development setting. Investing in thorough method validation is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the integrity of analytical data and, ultimately, the quality and safety of the final drug product.[11]
References
- 1. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (this compound); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
The Impact of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Purity on the Synthesis and Quality of Granisetron: A Comparative Guide
Introduction: The Critical Role of Starting Material Purity in API Synthesis
In the synthesis of Active Pharmaceutical Ingredients (APIs), the principle of "garbage in, garbage out" holds significant weight. The quality of the final drug substance is intrinsically linked to the purity of its starting materials.[1] This is not merely a matter of yield optimization but a fundamental aspect of ensuring the safety and efficacy of the final medicinal product. Impurities in starting materials can be carried through the synthetic process, lead to the formation of new and potentially toxic byproducts, or interfere with the desired chemical transformations, ultimately compromising the quality of the API.[2][3]
Granisetron, a potent and selective 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[4][5] Its efficacy is directly related to its ability to bind to the 5-HT3 receptor with high affinity. The synthesis of Granisetron typically involves the amidation of 1-methyl-1H-indazole-3-carboxylic acid with the key intermediate, endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[6][7][8] The stereochemistry of this amine is crucial for the pharmacological activity of the final Granisetron molecule.
This guide provides a comparative analysis of the synthesis of Granisetron using two different purities of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. We will explore how a common impurity, the exo-isomer of the amine, can impact the final API's purity, yield, and impurity profile. This in-depth look will provide researchers, scientists, and drug development professionals with a clear understanding of the importance of stringent purity control for this critical starting material.
The Synthesis of Granisetron: A Focus on the Key Amidation Step
The most common and direct route to Granisetron involves the coupling of 1-methyl-1H-indazole-3-carbonyl chloride with endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[7][9] The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for Granisetron.
The stereochemistry of the amine starting material is of paramount importance. The endo configuration is required for the desired pharmacological activity of Granisetron. The presence of the exo-isomer can lead to the formation of a diastereomeric impurity in the final product, which may have a different pharmacological profile and could be difficult to remove.[10]
Comparative Study: The Impact of exo-Isomer Impurity
To illustrate the significance of starting material purity, we present a hypothetical comparative study. Two batches of Granisetron were synthesized using endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine of different purities:
-
Batch A: High-Purity Starting Material (endo-amine > 99.5%, exo-isomer < 0.15%)
-
Batch B: Lower-Purity Starting Material (endo-amine ~95%, exo-isomer ~5%)
The experimental workflow for this comparative synthesis is outlined below:
Caption: Workflow for comparative synthesis.
Experimental Protocols
1. Synthesis of 1-methyl-1H-indazole-3-carbonyl chloride
-
To a solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to 60-70°C and stir for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.
2. Synthesis of Granisetron (Amidation)
-
Dissolve the crude 1-methyl-1H-indazole-3-carbonyl chloride in a suitable solvent such as dichloromethane or toluene.
-
In a separate flask, dissolve this compound (1.0 eq) (either high-purity for Batch A or lower-purity for Batch B) and a base such as triethylamine (1.2 eq) in the same solvent.
-
Cool the amine solution to 0-5°C and add the acid chloride solution dropwise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Granisetron.
3. Purification of Granisetron
-
The crude Granisetron is purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield the final product.[11]
4. Analytical Methodology
-
Purity of this compound: The purity of the starting amine and the content of the exo-isomer are determined by HPLC using a C8 column with a mobile phase containing 0.3% trifluoroacetic acid.[10]
-
Purity of Granisetron and Impurity Profiling: The purity of the final Granisetron and the impurity profile are analyzed by a validated reverse-phase HPLC (RP-HPLC) method.[12][13][14] A C18 column is typically used with a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is performed using a UV detector at approximately 301 nm.[12]
Results and Discussion
The following table summarizes the hypothetical results from the comparative synthesis:
| Parameter | Batch A (High-Purity Amine) | Batch B (Lower-Purity Amine) |
| Yield of Crude Granisetron | ~92% | ~93% |
| Purity of Crude Granisetron (HPLC) | ~98.5% | ~93.0% |
| Yield after Recrystallization | ~85% | ~70% |
| Purity of Final Granisetron (HPLC) | >99.8% | ~99.2% |
| exo-Granisetron Impurity | <0.1% | ~0.5% |
| Other Impurities | <0.1% | >0.3% |
From these illustrative data, several key observations can be made:
-
Crude Purity: The most significant difference is observed in the purity of the crude Granisetron. The presence of 5% exo-isomer in the starting material for Batch B directly leads to a lower purity of the crude product.
-
Purification and Yield: The lower purity of the crude product in Batch B necessitates a more rigorous purification process, which in turn leads to a significantly lower overall yield of the final product. The presence of the exo-Granisetron impurity can also affect the crystallization process.
-
Final Purity and Impurity Profile: While recrystallization improves the purity of both batches, Batch B still contains a higher level of the exo-Granisetron impurity in the final product. This impurity, being structurally similar to Granisetron, can be challenging to remove completely. The presence of other, undefined impurities is also higher in Batch B, likely due to side reactions involving the exo-isomer or other impurities in the starting amine.
The logical relationship between starting material purity and final product quality is clear:
Caption: Impact of starting material purity.
Conclusion: A Non-Negotiable Requirement for Quality
This comparative guide underscores the critical importance of using high-purity endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine for the synthesis of Granisetron. While the initial cost of a higher purity starting material may be greater, the downstream benefits are substantial. These include a more straightforward and efficient purification process, a higher overall yield, and, most importantly, a final API with a higher purity and a well-defined, minimal impurity profile.
For drug development professionals, ensuring the quality of the final drug product is paramount. This begins with a thorough understanding and stringent control of the purity of all starting materials. In the case of Granisetron, controlling the level of the exo-isomer in the key amine intermediate is not just a matter of process optimization; it is a fundamental step in guaranteeing the consistent quality, safety, and, ultimately, the efficacy of this vital antiemetic medication.
References
- 1. sigarra.up.pt [sigarra.up.pt]
- 2. pharmtech.com [pharmtech.com]
- 3. database.ich.org [database.ich.org]
- 4. veeprho.com [veeprho.com]
- 5. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]
- 9. EP2164848A1 - Polymorphic form of granisetron base, methods for obtaining it and formulation containing it - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 12. ijpsr.com [ijpsr.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Dissection of Endo and Exo Isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A Comparative Guide
For researchers and professionals in drug development, the precise characterization of stereoisomers is a cornerstone of molecular design and synthesis. The rigid bicyclic structure of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine presents a compelling case study in the spectroscopic differentiation of its endo and exo diastereomers. These isomers, while constitutionally identical, exhibit distinct spatial arrangements of the 3-amino group, leading to subtle yet measurable differences in their spectral fingerprints. This guide provides an in-depth comparison of the spectroscopic data of these two isomers, grounded in the principles of conformational analysis and supported by established experimental methodologies.
The 9-azabicyclo[3.3.1]nonane framework typically adopts a chair-chair conformation to minimize steric strain. However, the orientation of the substituent at the C3 position significantly influences the local electronic environment and, consequently, the spectroscopic output. Understanding these differences is paramount for unambiguous identification and for elucidating structure-activity relationships in medicinal chemistry, as these isomers are key intermediates in the synthesis of various pharmacologically active compounds.
Molecular Structures and Conformational Analysis
The fundamental difference between the endo and exo isomers lies in the orientation of the amino group at the C3 position relative to the bicyclic ring system. In the endo isomer, the amino group is oriented towards the six-membered ring containing the nitrogen bridge, while in the exo isomer, it points away from it. This seemingly minor variation has profound implications for the spatial proximity of various atoms, which is directly reflected in their NMR spectra.
Benchmarking Purification Techniques for 9-Methyl-9-azabicyclo[3.a3.1]nonan-3-amine: A Comparative Guide
Abstract
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a granatane analogue, is a pivotal structural motif in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. The stereochemical and electronic properties of this bicyclic diamine demand high purity for its effective use in drug discovery and development. This guide provides a comprehensive comparison of prevalent purification techniques for this compound, offering experimentally-backed insights into their efficacy, scalability, and impact on final product quality. We will delve into the mechanistic underpinnings of each method, providing detailed protocols and comparative data to empower researchers in selecting the optimal purification strategy for their specific needs.
Introduction to this compound
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic system that is of significant interest in the design of ligands for various biological targets. The introduction of a methyl group at the 9-position and an amine at the 3-position imparts specific conformational constraints and basicity, which are crucial for molecular recognition and binding. Given its role as a key building block, the presence of impurities, such as diastereomers, starting materials, or reaction byproducts, can significantly compromise the outcome of subsequent synthetic steps and biological assays. This necessitates robust and efficient purification methodologies.
This guide will explore four primary purification techniques:
-
Acid-Base Extraction: A classical and highly effective method for separating basic compounds from neutral or acidic impurities.
-
Recrystallization as a Salt: A powerful technique for achieving high purity by leveraging the crystalline nature of amine salts.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
Distillation (Kugelrohr): Suitable for thermally stable, relatively low molecular weight amines.
Acid-Base Extraction: The Workhorse of Amine Purification
Acid-base extraction is a cornerstone of organic synthesis, particularly for the purification of ionizable compounds like amines.[1] This technique exploits the differential solubility of the neutral amine and its protonated salt form in organic and aqueous phases, respectively.[1][2]
Mechanistic Principle
The basic nitrogen atom of this compound can be readily protonated by an aqueous acid (e.g., hydrochloric acid) to form a water-soluble ammonium salt.[3] This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer with a base (e.g., sodium hydroxide) regenerates the neutral amine, which can then be extracted back into an organic solvent.[2]
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid. Repeat the extraction 2-3 times to ensure complete protonation and transfer of the amine salt to the aqueous phase.
-
Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the pH is greater than 10, as confirmed by pH paper.[2]
-
Back Extraction: Extract the liberated free amine from the basified aqueous solution with fresh organic solvent (e.g., DCM). Repeat this extraction 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified amine.
Workflow Diagram
Caption: Workflow for Acid-Base Extraction of this compound.
Recrystallization via Salt Formation: For High Purity Isolates
For achieving high levels of purity, recrystallization is an invaluable technique. While the free amine of this compound may be an oil or a low-melting solid, its salts, such as the dihydrochloride or oxalate, often form well-defined, stable crystals.[4][5] This method is particularly effective at removing closely related impurities.
Mechanistic Principle
Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline solid. Impurities, being present in lower concentrations, remain in the solution. For amines, converting them to a salt often enhances their crystallinity.[6]
Experimental Protocol
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of an acid (e.g., a solution of HCl in ether or oxalic acid in isopropanol) dropwise with stirring. The amine salt will often precipitate.[4][7]
-
Dissolution: To the suspension of the crude salt, add the chosen recrystallization solvent (e.g., ethanol/water mixture, methanol) and heat the mixture until the solid completely dissolves.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
(Optional) Liberation of Free Amine: If the free amine is required, the purified salt can be dissolved in water, basified, and the free amine extracted as described in the acid-base extraction protocol.[8]
Key Considerations
-
Solvent Selection: The choice of solvent is critical and may require some empirical optimization.[9]
-
Acid Choice: Different acids can yield salts with varying crystalline properties. Common choices include hydrochloric, sulfuric, oxalic, and tartaric acid.[7]
Column Chromatography: A Versatile Separation Tool
Column chromatography is a powerful technique for purifying compounds from complex mixtures. For polar and basic compounds like this compound, special considerations are necessary to achieve good separation and avoid issues like peak tailing.[10]
Mechanistic Principle
This technique relies on the differential partitioning of components of a mixture between a stationary phase (e.g., silica gel, alumina) and a mobile phase (the eluent). Due to the basic nature of the amine, interactions with the acidic silanol groups of standard silica gel can lead to irreversible adsorption and poor recovery.[11]
Strategies for Purifying Amines on a Column
-
Use of a Basic Modifier: Adding a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved elution and peak shape.[12]
-
Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amino groups provides a more inert surface for the separation of basic compounds.[11][13]
-
Basic Alumina: Alumina, particularly basic alumina, can be a good alternative to silica gel for the purification of amines.[7]
-
Reversed-Phase Chromatography: In this mode, a non-polar stationary phase is used with a polar mobile phase. Adjusting the pH of the mobile phase to be alkaline ensures that the amine is in its neutral, more retentive form.[12]
Experimental Protocol (Normal Phase with Basic Modifier)
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude amine in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) containing a small percentage of a more polar solvent (e.g., ethyl acetate or methanol) and a basic modifier (e.g., 0.5% triethylamine). The polarity of the eluent can be gradually increased to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Distillation: For Thermally Stable Amines
For amines that are liquids or low-melting solids and are thermally stable, distillation can be an effective purification method, particularly for removing non-volatile impurities. Given the relatively high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.
Mechanistic Principle
Distillation separates components of a liquid mixture based on differences in their boiling points. Under reduced pressure, the boiling point of a compound is lowered, allowing for distillation at a temperature below its decomposition point. Kugelrohr distillation is a short-path distillation technique that is well-suited for small quantities of material and minimizes losses.
Experimental Protocol (Kugelrohr Distillation)
-
Apparatus Setup: Set up a Kugelrohr apparatus, ensuring all joints are well-sealed to maintain a high vacuum.
-
Sample Loading: Place the crude amine into the distillation flask.
-
Evacuation: Carefully evacuate the apparatus to the desired pressure.
-
Heating: Gradually heat the oven while the flask is rotating.
-
Collection: The purified amine will distill and condense in the cooler receiving flask.
-
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Key Considerations
-
Thermal Stability: This method is only suitable if the amine is stable at the temperatures required for distillation, even under vacuum.
-
Boiling Point Differences: The impurities must have significantly different boiling points from the desired product for this method to be effective.
Comparative Analysis
| Technique | Principle | Advantages | Disadvantages | Purity |
| Acid-Base Extraction | Differential solubility of neutral amine and its salt | - High capacity- Cost-effective- Removes acidic and neutral impurities effectively | - Does not remove basic impurities- Can be labor-intensive | Good to Excellent |
| Recrystallization (as salt) | Differential solubility of the crystalline salt | - Can achieve very high purity- Removes closely related impurities | - Yield can be variable- Requires a crystalline salt- May require an additional step to liberate the free amine | Excellent |
| Column Chromatography | Differential adsorption | - Highly versatile- Can separate complex mixtures- Can separate diastereomers | - Can be slow and costly- Potential for product loss on the column- Requires careful optimization | Good to Excellent |
| Distillation (Kugelrohr) | Difference in boiling points | - Effective for removing non-volatile impurities- Relatively quick for small scales | - Requires thermal stability- Not effective for separating compounds with similar boiling points | Good |
Conclusion
The choice of purification technique for this compound is contingent upon the nature of the impurities, the desired level of purity, and the scale of the synthesis.
-
For a rapid, large-scale purification to remove non-basic impurities, acid-base extraction is the method of choice.
-
When the highest possible purity is required, and for the removal of isomeric impurities, recrystallization of a suitable salt is unparalleled.
-
For complex mixtures or when diastereomers need to be separated, column chromatography , with appropriate modifications for basic compounds, is the most powerful tool.
-
Distillation offers a straightforward method for removing non-volatile contaminants, provided the compound is thermally stable.
In many instances, a combination of these techniques will provide the most effective purification strategy. For example, an initial acid-base extraction to remove the bulk of impurities can be followed by recrystallization or column chromatography to achieve analytical purity. By understanding the principles and practical considerations of each method, researchers can confidently and efficiently prepare high-purity this compound for their research and development endeavors.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
A Comparative Guide to the Cross-Reactivity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Derivatives
In the landscape of modern drug discovery, the principle of molecular specificity is paramount. While achieving high affinity for a primary therapeutic target is a cornerstone of medicinal chemistry, understanding a compound's interactions with off-target proteins is equally critical for predicting its safety and efficacy profile. The 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine scaffold, a rigid bicyclic structure, serves as the core of several clinically significant molecules, most notably the 5-HT3 receptor antagonist, granisetron.[1][2] This guide provides an in-depth comparison of the cross-reactivity of derivatives based on this scaffold, supported by experimental data and detailed protocols for key assessment methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of selectivity profiling for this important chemical class.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The therapeutic action of a drug is defined by its interaction with its intended target. However, small molecules rarely exhibit absolute specificity. Off-target binding can lead to a spectrum of outcomes, from unforeseen side effects to beneficial polypharmacology. For derivatives of the this compound core, which are often designed to interact with neurotransmitter receptors, a thorough understanding of their cross-reactivity with other receptors is essential to mitigate risks of adverse neurological or cardiovascular events.[1][2] International regulatory bodies, through guidelines such as those from the International Council for Harmonisation (ICH), mandate comprehensive non-clinical safety studies that include an evaluation of off-target pharmacology to ensure patient safety.
Designing a Cross-Reactivity Study: A Strategic Approach
A robust cross-reactivity study is not a random screening but a hypothesis-driven investigation. The selection of off-targets should be guided by structural similarity to the primary target and known pharmacological liabilities. For a this compound derivative primarily targeting a specific serotonin (5-HT) receptor subtype, a logical screening panel would include:
-
Closely Related Targets: Other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT4).
-
Structurally Similar Receptors: Other members of the G-protein coupled receptor (GPCR) superfamily, such as dopamine (D2), adrenergic (α1, α2, β), and muscarinic (M2) receptors.
-
Functionally Related Targets: Other ion channels or transporters that mediate neuronal signaling.
-
Known "Problematic" Targets: Receptors and enzymes frequently implicated in adverse drug reactions (e.g., hERG channel, various cytochrome P450 isoforms).
The following sections will detail the experimental methodologies used to generate the comparative data presented in this guide.
Comparative Cross-Reactivity Profile of Granisetron and Related Analogs
The following table summarizes the binding affinities (pKi values, where pKi = -log(Ki)) of granisetron and two of its analogs for the primary target (5-HT3 receptor) and a panel of common off-targets. A higher pKi value indicates a stronger binding affinity.
| Compound | Primary Target (5-HT3) | 5-HT1A | 5-HT2 | α1-Adrenergic | α2-Adrenergic | D2 Dopamine | M2 Muscarinic | µ-Opioid | H1 Histamine |
| Granisetron | 9.15[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] |
| Analog YM060 | 10.48[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] |
| Analog YM114 | 10.24[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] | <5[3] |
Data presented as pKi values. A value of "<5" indicates a Ki > 10,000 nM, signifying negligible binding affinity.
As the data illustrates, granisetron and its analogs YM060 and YM114 demonstrate high affinity for the 5-HT3 receptor and remarkably high selectivity, with minimal to no binding at the other receptors tested.[3] This clean profile is a key contributor to the favorable side-effect profile of granisetron.[4]
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach employing a combination of biochemical and cell-based assays is essential for a comprehensive understanding of a compound's cross-reactivity.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[5] These assays directly measure the competition between a radiolabeled ligand and the test compound for binding to the receptor.
-
Receptor Preparation: Prepare cell membrane homogenates from cell lines or tissues endogenously or recombinantly expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]granisetron for the 5-HT3 receptor), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use a non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[6] This method is particularly valuable for confirming direct binding and understanding the dynamics of the interaction.
-
Chip Preparation and Ligand Immobilization: Covalently immobilize a purified, solubilized GPCR of interest onto a sensor chip surface. A reference channel should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
System Priming: Prime the SPR instrument with a running buffer that is optimized for pH, ionic strength, and detergent concentration to maintain the stability and activity of the immobilized receptor.[7][8]
-
Analyte Injection: Inject a series of concentrations of the this compound derivative (the analyte) over the sensor and reference surfaces at a constant flow rate.
-
Association and Dissociation Monitoring: Continuously monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increases during the association phase as the analyte binds to the immobilized receptor and decreases during the dissociation phase as the analyte unbinds.
-
Regeneration: Inject a regeneration solution (e.g., a high or low pH buffer) to remove all bound analyte from the receptor surface, preparing it for the next injection cycle.
-
Data Analysis: After subtracting the reference channel signal, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cell-Based Functional Assays: Assessing Biological Response
While binding assays measure affinity, they do not reveal whether a compound acts as an agonist, antagonist, or inverse agonist. Cell-based functional assays are crucial for characterizing the biological consequence of a compound binding to a receptor.[4] For many GPCRs, activation leads to a transient increase in intracellular calcium concentration, which can be measured using fluorescent dyes.
-
Cell Culture and Plating: Culture a stable cell line expressing the GPCR of interest in a 96- or 384-well microplate. The choice of cell line (e.g., HEK293, CHO) is critical as it should provide a robust and reproducible signaling window.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is cell-permeant and becomes fluorescent upon binding to intracellular calcium.
-
Compound Addition: Add the this compound derivative at various concentrations to the wells.
-
Agonist Challenge (for Antagonist Screening): To screen for antagonists, after a short incubation with the test compound, add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Use a kinetic fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time, immediately after compound/agonist addition. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonists, plot the inhibition of the agonist-induced response against the antagonist concentration to determine the IC50.
Interpreting the Data: Quantifying Selectivity
Once binding affinity or functional data has been collected across a panel of targets, it is crucial to quantify the selectivity of the compound. Several metrics can be employed:
-
Selectivity Ratio: The simplest measure, calculated by dividing the Ki or EC50 for an off-target by the Ki or EC50 for the primary target. A higher ratio indicates greater selectivity.
-
Selectivity Score (S): This score is calculated by dividing the number of targets to which a compound binds with an affinity above a certain threshold (e.g., Ki < 3 µM) by the total number of targets tested.[2] A lower score indicates higher selectivity.
-
Entropy Score: This metric provides a thermodynamic perspective on selectivity, where a lower entropy score signifies a more selective compound that binds to fewer targets with high affinity.
A comprehensive evaluation will consider not just a single score, but the entire profile of a compound's interactions. This nuanced understanding is what truly informs the progression of a drug candidate.
Conclusion
The this compound scaffold has proven to be a valuable core for the development of highly selective therapeutic agents like granisetron. The high degree of selectivity exhibited by these compounds is not a fortuitous discovery but the result of rigorous evaluation using a suite of complementary biochemical and cell-based assays. This guide has outlined the strategic considerations for designing a cross-reactivity study and provided detailed, actionable protocols for key experimental techniques. By systematically applying these methodologies, researchers can generate high-quality, comparative data to guide the optimization of lead compounds, ultimately leading to the development of safer and more effective medicines. The principles and workflows described herein serve as a robust framework for the comprehensive characterization of any small molecule drug candidate, ensuring that both on-target potency and off-target liabilities are well understood before advancing to clinical development.
References
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
This guide provides a comprehensive comparative study of the biological activity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its analogs, juxtaposed with other structurally relevant bicyclic amines such as tropanes and 7-azabicyclo[2.2.1]heptanes. We will delve into their interactions with key neurological targets, including monoamine transporters and nicotinic acetylcholine receptors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction: The Significance of Bicyclic Amines in Neuropharmacology
Bicyclic amines represent a crucial class of scaffolds in medicinal chemistry due to their rigid structures, which allow for precise orientation of pharmacophoric groups. This conformational constraint is paramount for achieving high affinity and selectivity for specific biological targets within the central nervous system. The 9-azabicyclo[3.3.1]nonane skeleton, a structural isomer of the well-known tropane ring system found in cocaine, offers a unique three-dimensional arrangement that has been explored for its potential to modulate various neurotransmitter systems. Understanding the structure-activity relationships (SAR) of this compound and its derivatives, in comparison to other bicyclic amines, provides valuable insights for the design of novel therapeutics for a range of neurological and psychiatric disorders.
Monoamine Transporter Interactions: A Comparative Perspective
Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse. Their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.
Comparative Binding Affinities at Monoamine Transporters
The affinity of 9-azabicyclo[3.3.1]nonane derivatives for monoamine transporters has been a subject of significant research, often in the context of developing alternatives to cocaine with different pharmacological profiles.
| Compound/Analog Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| 9-Methyl-9-azabicyclo[3.3.1]nonane Derivatives | ||||
| 2-(methoxycarbonyl)-3-phenyl substituted | 2000 - 14000[1] | - | - | Generally lower affinity for DAT compared to tropane analogs.[1] |
| Tropane Analogs | ||||
| Cocaine | ~100-500 | ~200-800 | ~30-300 | Non-selective MAT inhibitor |
| WIN 35,428 | ~10-20 | ~2000-3000 | ~1000-2000 | DAT selective |
| 1,4-Diazabicyclo[3.3.1]nonane Derivatives | ||||
| (-)-S,S-10c | 22.5 | >8600 | >10000 | Highly DAT selective[2] |
Note: Ki values can vary between different studies and assay conditions. This table provides a general comparison.
From the available data, derivatives of 9-methyl-9-azabicyclo[3.3.1]nonane have been shown to be significantly less potent at the dopamine transporter than cocaine and its high-affinity analogs.[1] This suggests that the structural arrangement of the 9-azabicyclo[3.3.1]nonane scaffold, compared to the tropane's [3.2.1] bicyclic system, is less optimal for high-affinity binding to the cocaine site on DAT. However, further chemical modifications of the 9-azabicyclo[3.3.1]nonane core can lead to compounds with significant affinity and selectivity for other targets, such as sigma receptors.
Experimental Protocols for Assessing Monoamine Transporter Activity
This protocol determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a known radioligand.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compound (e.g., this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the rat striatal homogenate, a fixed concentration of [³H]WIN 35,428, and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine)
-
[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine
-
Test compound
-
Krebs-Ringer-HEPES buffer
-
Inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, fluoxetine for SERT, desipramine for NET)
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound or a known inhibitor.
-
Initiate uptake by adding a fixed concentration of the radiolabeled monoamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantify the radioactivity retained on the filters, which represents the amount of monoamine taken up by the synaptosomes.
-
Calculate the IC50 value for the inhibition of uptake and subsequently the Ki value.
Downstream Signaling of Monoamine Transporter Inhibition
The primary consequence of MAT inhibition is an increase in the synaptic concentration of the respective monoamine. This leads to enhanced and prolonged activation of postsynaptic and presynaptic autoreceptors, triggering a cascade of downstream signaling events that ultimately modulate neuronal excitability and gene expression.
Caption: Monoamine Transporter Inhibition Pathway.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Neuronal nAChRs are ligand-gated ion channels involved in various cognitive functions, and they are important targets for treating neurodegenerative diseases and nicotine addiction. Bicyclic amines have been investigated for their ability to modulate nAChR activity.
Comparative Affinities at nAChR Subtypes
The diverse subunit composition of nAChRs (e.g., α4β2, α7, α3β4) allows for fine-tuning of cholinergic signaling. Different bicyclic amine scaffolds exhibit varying affinities and selectivities for these subtypes.
| Compound/Analog Class | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) | Functional Activity |
| 9-Methyl-9-azabicyclo[3.3.1]nonane Derivatives | ||||
| Dihydroindolinone substituted (e.g., compound 5) | >100,000 | >100,000 | ~500 | Antagonist[3] |
| AT-1001 (N-(2-bromophenyl)-) | >900 | >900 | <10 | Selective Antagonist[4] |
| 7-Azabicyclo[2.2.1]heptane Derivatives | ||||
| N-(3-pyridylmethyl)- | 98 (rat brain) | - | - | Agonist[5] |
| Tropane Analogs | ||||
| Epibatidine | ~0.02 | ~10 | ~0.1 | Potent Agonist |
Note: Ki values can vary between different studies and assay conditions. This table provides a general comparison.
Structure-activity relationship studies reveal that the 9-azabicyclo[3.3.1]nonane core can be a scaffold for developing selective ligands for the α3β4 nAChR subtype, particularly when substituted with a dihydroindolinone moiety.[3] These compounds often act as antagonists. In contrast, the smaller 7-azabicyclo[2.2.1]heptane ring system can yield potent nAChR agonists.[5] Tropane alkaloids like epibatidine are known for their high potency across multiple nAChR subtypes.
Experimental Protocols for Assessing nAChR Activity
This technique directly measures the ion flow through nAChRs in response to agonist application, providing information on potency, efficacy, and kinetics.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP)
-
Agonist (e.g., acetylcholine, nicotine) and test compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Culture cells expressing the target nAChR on coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Using a micromanipulator, form a high-resistance (gigaohm) seal between a glass micropipette filled with intracellular solution and the cell membrane.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Rapidly apply the agonist to the cell to evoke an inward current mediated by the nAChRs.
-
To test for antagonist activity, co-apply the agonist with the test compound and measure the reduction in the evoked current.
-
To test for agonist activity, apply the test compound alone and measure the evoked current.
-
Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
This is a higher-throughput method to assess nAChR function by measuring changes in cell membrane potential upon channel opening.
Materials:
-
Cell line expressing the nAChR subtype of interest in a 96- or 384-well plate
-
Voltage-sensitive fluorescent dye
-
Assay buffer
-
Agonist and test compound
-
Fluorescence plate reader
Procedure:
-
Load the cells with the voltage-sensitive dye.
-
Add the test compound at various concentrations to the wells.
-
Add a known agonist to stimulate the nAChRs.
-
Measure the change in fluorescence using a plate reader. The opening of the cation-permeable nAChR channels will cause membrane depolarization, which is detected as a change in the fluorescence of the dye.
-
Analyze the data to determine the EC50 or IC50 of the test compound.
Downstream Signaling of nAChR Activation
Activation of nAChRs, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺. The resulting membrane depolarization and increase in intracellular calcium trigger a variety of downstream signaling events.
Caption: nAChR Activation Signaling Pathway.
Conclusion and Future Directions
The comparative analysis of this compound and related bicyclic amines reveals distinct structure-activity relationships at monoamine transporters and nicotinic acetylcholine receptors. While the 9-azabicyclo[3.3.1]nonane scaffold generally exhibits lower affinity for the dopamine transporter compared to the tropane ring system, it serves as a valuable template for developing selective ligands for other targets, such as σ-receptors and specific nAChR subtypes. The choice of the bicyclic core, coupled with specific substitutions, allows for the fine-tuning of pharmacological activity, highlighting the importance of rigid scaffolds in designing CNS-active agents. Future research should focus on expanding the SAR for these compounds at a wider range of nAChR subtypes and exploring their potential as allosteric modulators. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of these fascinating molecules.
References
- 1. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A Guide for Laboratory Professionals
For the discerning researcher engaged in the complexities of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, technically grounded framework for the proper disposal of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, ensuring the safety of personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a robust understanding of safe laboratory practices.
Foundational Safety and Hazard Recognition
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data may be limited, the chemical structure, featuring a bicyclic amine, necessitates a cautious approach.
Key Hazards:
-
Skin and Eye Irritation: Amine compounds are often corrosive or irritating to the skin and eyes. Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dusts or vapors may cause irritation to the respiratory system.[1][2]
-
Unknown Long-Term Effects: As with many research chemicals, comprehensive toxicological data may not be available. Therefore, it is prudent to treat this compound with a high degree of caution.
Immediate First Aid Measures
In the event of exposure, immediate and appropriate action is critical:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4] The following protocol provides a detailed, best-practice approach for its management as a hazardous waste stream.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, ensure you are outfitted with the appropriate PPE. The causality here is direct: creating a physical barrier to prevent any route of exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger spills or transfers, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator is essential.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent inadvertent and dangerous chemical reactions in the waste container.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Corrosive")
-
The date the first waste was added.
-
-
Collection:
-
Solid Waste: Collect un- or minimally-contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels) in a designated, lined container.
-
Liquid Waste: For solutions of the amine, use a dedicated liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Step 3: Storage and Accumulation
Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.
-
In a well-ventilated area, preferably within a secondary containment tray to capture any potential leaks.
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on their procedures and schedule for waste pickup.
-
Ensure all paperwork is completed accurately. This will likely include a hazardous waste manifest.
-
Prepare the container for pickup. Ensure the lid is tightly sealed and the exterior of the container is clean.
The following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Caption: Decision and process flow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is manageable with the available resources. For large or unmanageable spills, contact your EHS office immediately.
-
Control the Spill:
-
For small liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
For small solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous materials.[6][7]
-
EPA: The EPA's regulations in 40 CFR parts 260 through 273 provide the framework for hazardous waste identification, generation, management, and disposal.[5]
-
OSHA: OSHA's Hazard Communication Standard and regulations for hazardous waste operations (HAZWOPER) ensure that employees are informed about the hazards of the chemicals they work with and are trained in safe handling and emergency procedures.[7]
By following the procedures outlined in this guide, your laboratory will be in a strong position to comply with these federal mandates and any applicable state and local regulations.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical aspect of responsible research. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a robust culture of safety, scientific excellence, and environmental stewardship. This guide serves as a living document; always consult your institution's specific policies and the most current Safety Data Sheet (SDS) for this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This guide provides a detailed, experience-driven framework for the safe handling of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS No. 76272-56-5), a compound utilized in pharmaceutical research. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Understanding the Hazard: A Proactive Approach to Safety
The Core of Protection: Selecting Appropriate PPE
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific experimental conditions. The following recommendations provide a baseline for safe handling.
Eye and Face Protection: The First Line of Defense
Recommendation: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Expert Insight: The potential for splashes or the generation of fine dust particles necessitates robust eye protection. Standard safety glasses may not provide a sufficient seal. In procedures with a higher risk of splashing, such as when transferring solutions or during vigorous agitation, a full-face shield should be worn in addition to safety goggles.
Skin Protection: Beyond the Lab Coat
Recommendation: Wear fire/flame resistant and impervious clothing.[1] Handle the compound with compatible chemical-resistant gloves.[1][2]
Gloves:
-
Material Selection: Due to the lack of specific glove breakthrough data for this compound, it is crucial to select gloves made from a material known for its broad chemical resistance. Nitrile or neoprene gloves are a common and effective choice for handling many amine-containing compounds. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Proper Technique: Proper glove removal technique is as critical as selection to prevent skin contamination.
Protective Clothing:
-
A standard lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron or coveralls should be utilized.
Respiratory Protection: An Essential Safeguard
Recommendation: Work under a certified chemical fume hood.[3] If there is a risk of generating dust or aerosols, and engineering controls are insufficient, a government-approved respirator should be used.[2]
Expert Insight: The primary route of exposure to be controlled is inhalation.[3] All weighing and transfer operations of the solid compound should be conducted within a fume hood to minimize the risk of inhaling fine particles. If a respirator is deemed necessary after a risk assessment, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be selected. Ensure proper fit testing and training have been completed.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical to include its storage and the disposal of contaminated materials.
Prudent Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
-
Ignition Sources: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Personnel involved in the cleanup must wear the appropriate PPE as outlined above, including chemical impermeable gloves.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal of Contaminated PPE and Waste
All disposable PPE, such as gloves, that has come into contact with this compound should be considered contaminated waste. Dispose of it in a designated, sealed container. All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Emergency Preparedness: Immediate and Effective Response
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Visualizing the Safety Workflow
To ensure a consistent and logical approach to safety, the following workflow diagram outlines the decision-making process for PPE selection and handling procedures.
Caption: PPE selection and handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
